Ido1-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22F4N2O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[4-[4-(2-hydroxypropan-2-yl)-6-(trifluoromethyl)-3-pyridinyl]phenyl]oxetane-3-carboxamide |
InChI |
InChI=1S/C25H22F4N2O3/c1-23(2,33)20-11-21(25(27,28)29)30-12-19(20)15-3-5-16(6-4-15)24(13-34-14-24)22(32)31-18-9-7-17(26)8-10-18/h3-12,33H,13-14H2,1-2H3,(H,31,32) |
InChI Key |
ICJRFPZBMMQAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1C2=CC=C(C=C2)C3(COC3)C(=O)NC4=CC=C(C=C4)F)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ido1-IN-19: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-19. This document details its chemical structure, a potential synthesis pathway, quantitative biological data, and the experimental protocols utilized for its characterization.
Chemical Structure and Identification
This compound, also identified as compound 17 in the scientific literature, is a derivative of the non-steroidal anti-inflammatory drug, indomethacin. Its chemical identity is established as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetaldehyde .
Chemical Formula: C₂₀H₁₆ClNO₃
CAS Number: 2328099-11-0[1][2][3]
The structure of this compound is characterized by a central indole scaffold, substituted at various positions, which is a common feature among many IDO1 inhibitors.
Synthesis Pathway
The synthesis of this compound can be achieved through the deprotection of a corresponding acetal precursor. The following diagram illustrates a plausible synthesis route based on available literature.
Figure 1: Proposed synthesis of this compound from its acetal precursor.
Quantitative Biological Data
This compound has been evaluated for its inhibitory activity against the target enzyme IDO1, as well as for potential off-target effects on other enzymes and ion channels. The available quantitative data is summarized below.
| Target | Assay Type | IC₅₀ (μM) | Reference |
| IDO1 | Recombinant Human IDO1 Enzyme Assay | Data to be obtained from full text | Obata et al., 2021 |
| CYP2C9 | Enzyme Inhibition Assay | 8.64 | [2] |
| IKr (hERG) | Ion Channel Assay | 12 | [2] |
| INa | Ion Channel Assay | 40 | [2] |
| ICa | Ion Channel Assay | 8.3 | [2] |
Note: The IC₅₀ value for IDO1 is pending confirmation from the primary literature source.
Experimental Protocols
Synthesis of this compound (Compound 17)
The following protocol is adapted from the general procedure described for the synthesis of indomethacin derivatives[4].
Materials:
-
Corresponding acetal compound (e.g., 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetaldehyde diethyl acetal)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetal precursor in a 96% aqueous acetone solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Stir the reaction mixture at 60°C for 24 hours.
-
After cooling to room temperature, add ethyl acetate to the reaction mixture.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.
Recombinant Human IDO1 (rhIDO1) Enzyme Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against rhIDO1. The specific conditions for this compound should be confirmed from the primary literature.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and rhIDO1 enzyme.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the mixture at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the samples to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add a solution of p-dimethylaminobenzaldehyde in acetic acid.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Cellular IDO1 Inhibition Assay
This protocol describes a general method for assessing the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compound (this compound)
-
Reagents for kynurenine detection (as in the enzyme assay) or HPLC analysis
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce the expression of IDO1.
-
After an appropriate induction period (e.g., 24-48 hours), replace the medium with fresh medium containing L-tryptophan and varying concentrations of this compound.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant using either a colorimetric method with p-DMAB or by HPLC.
-
Determine the IC₅₀ value of this compound in the cellular context.
IDO1 Signaling Pathway and Inhibition
IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. In the context of cancer, upregulation of IDO1 in tumor cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host immune system.
Figure 2: The role of IDO1 in immune suppression and its inhibition by this compound.
By inhibiting the IDO1 enzyme, this compound blocks the conversion of tryptophan to kynurenine. This action is intended to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T-cell responses.
References
Foundational Research on Ido1-IN-19: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Analysis of Ido1-IN-19, a Novel Immune Checkpoint Inhibitor Targeting Indoleamine 2,3-dioxygenase 1
This technical guide provides a comprehensive overview of the foundational research on this compound, a novel, orally active inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that plays a significant role in tumor immune evasion. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this emerging therapeutic candidate.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, promotes the generation of regulatory T-cells (Tregs), and ultimately fosters an immunosuppressive milieu that allows tumors to escape immune surveillance. As such, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
This compound: Compound Profile
This compound, also identified as Compound 17, is a small molecule inhibitor designed to target the catalytic activity of IDO1.
Chemical Identity:
| Identifier | Value |
| Systematic Name | N-(4-fluorophenyl)-3-{4-[4-(2-hydroxypropan-2-yl)-6-(trifluoromethyl)pyridin-3-yl]phenyl}oxetane-3-carboxamide |
| CAS Number | 2328099-11-0 |
| Molecular Formula | C25H22F4N2O3 |
| Molecular Weight | 474.45 g/mol |
Below is a diagram illustrating the logical relationship of this compound to its target and intended therapeutic application.
Preclinical Data Summary
Currently, detailed peer-reviewed publications on the foundational research of this compound are limited. The available data is primarily from chemical supplier databases and indicates its potential as an IDO1 inhibitor for cancer research.
In Vitro Activity
The following table summarizes the available in vitro data for this compound.
| Target | Assay Type | Result (IC50) |
| CYP2C9 | Inhibition Assay | 8.64 μM |
| IKr (hERG) | Cardiac Channel Assay | 12 μM |
| INa | Cardiac Channel Assay | 40 μM |
| ICa | Cardiac Channel Assay | 8.3 μM |
Note: Specific IC50 value for IDO1 is not publicly available at this time.
In Vivo Activity
An in vivo study has been conducted in a humanized mouse model to assess the pharmacodynamic effects of this compound.
| Animal Model | Dosing | Pharmacodynamic Endpoint | Outcome |
| hIDO1 Transgenic Tumor-Bearing Mice | Single Oral Dose (0.3-30 mg/kg) | Kynurenine levels in plasma and tumor | Dose-dependent reduction[1] |
Experimental Methodologies
While specific, detailed protocols for this compound are not yet published, this section outlines standard methodologies used for the preclinical evaluation of IDO1 inhibitors, which are presumed to be similar to those employed for this compound.
In Vitro IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on the IDO1 enzyme.
General Protocol:
-
Enzyme Preparation: Recombinant human IDO1 is used.
-
Reaction Mixture: A typical reaction buffer includes potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), methylene blue, and ascorbic acid (as co-factors).
-
Incubation: The enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations. The reaction is initiated by the addition of L-tryptophan.
-
Detection: The reaction product, N-formylkynurenine, is hydrolyzed to kynurenine. Kynurenine concentration is measured spectrophotometrically at 480 nm after derivatization with p-dimethylaminobenzaldehyde or by LC-MS/MS for higher sensitivity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates a typical workflow for an in vitro IDO1 enzymatic assay.
Cellular IDO1 Activity Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.
General Protocol:
-
Cell Culture: A human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SK-OV-3) is used.
-
IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of IDO1.
-
Compound Treatment: The IFN-γ-stimulated cells are then treated with the test compound at various concentrations.
-
Kynurenine Measurement: After a defined incubation period, the concentration of kynurenine in the cell culture supernatant is measured.
-
Data Analysis: The reduction in kynurenine production relative to untreated controls is used to determine the cellular IC50 value.
In Vivo Pharmacodynamic Assay
Objective: To evaluate the effect of the test compound on IDO1 activity in a living organism.
General Protocol:
-
Animal Model: An appropriate animal model is used, such as mice bearing tumors that express human IDO1.
-
Compound Administration: The test compound is administered to the animals, typically orally or via injection, at different dose levels.
-
Sample Collection: At various time points after administration, blood plasma and tumor tissue samples are collected.
-
Metabolite Analysis: The concentrations of tryptophan and kynurenine in the collected samples are quantified using LC-MS/MS.
-
Data Analysis: The ratio of kynurenine to tryptophan (Kyn/Trp) is calculated as a measure of in vivo IDO1 activity. The dose-dependent reduction in this ratio indicates the potency of the inhibitor.
The following diagram illustrates the workflow for an in vivo pharmacodynamic study.
Signaling Pathway Context
This compound exerts its therapeutic potential by modulating the IDO1-mediated signaling pathway, which is a key driver of immunosuppression in the tumor microenvironment.
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on T-cell function, which this compound aims to counteract.
References
Understanding the Binding Affinity of Ido1-IN-19 to the IDO1 Enzyme: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology. This enzyme catalyzes the initial and rate-limiting step in the catabolism of tryptophan, leading to the production of kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment suppress the proliferation and function of effector T cells, thereby enabling cancer cells to evade the immune system. Consequently, the development of potent and selective IDO1 inhibitors is a key strategy in cancer immunotherapy. This guide provides a detailed examination of the binding affinity of a specific inhibitor, Ido1-IN-19, to the IDO1 enzyme, compiling quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Binding Affinity of this compound
This compound, also referred to as compound 17 in some literature, is an inhibitor of the IDO1 enzyme. Its binding affinity has been quantified through enzymatic assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). The table below summarizes the available quantitative data for this compound and related compounds for comparative analysis.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (Compound 17) | IDO1 | Enzymatic | 84 μM | [1] |
| Miconazole | IDO1 | Enzymatic | 6.7 μM | [1] |
| Econazole | IDO1 | Enzymatic | 8.1 μM | [1] |
| Imidazothiazole derivative 18 | IDO1 | Enzymatic | 77 nM | [1] |
| Navoximod analogue 19 | IDO1 | Enzymatic | 38 nM | [1] |
Experimental Protocols
The determination of the binding affinity of inhibitors to the IDO1 enzyme involves a series of well-established biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of IDO1 inhibitors.
Biochemical IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Enzyme and Inhibitor Incubation: Add the recombinant IDO1 enzyme to the wells of the microplate. Then, add serial dilutions of the test compound to the wells. Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-60 minutes).
-
Measurement: Measure the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine, the product of the IDO1-catalyzed reaction.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Objective: To determine the cellular potency (EC50) of a test compound in inhibiting IDO1 activity.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well cell culture plates
-
Microplate reader for colorimetric or fluorometric analysis
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme and incubate for 24-48 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a further 24 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, a stable downstream metabolite of the IDO1 pathway, is measured. This is often done by adding Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at 492 nm.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production at each compound concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the IDO1 signaling pathway and the workflows of the key experimental assays.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Workflow for the biochemical IDO1 enzyme inhibition assay.
Caption: Workflow for the cell-based IDO1 inhibition assay.
References
Preliminary Pharmacokinetic Profile of IDO1 Inhibitors: A Technical Overview
Absence of Public Data for Ido1-IN-19: As of late 2025, a thorough review of publicly accessible scientific literature and databases reveals no specific pharmacokinetic data for a compound designated "this compound." The following guide provides a comprehensive overview of the typical pharmacokinetic characteristics and investigational methodologies for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, drawing upon data from representative molecules in this class. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of IDO1-targeted therapies.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity leads to local tryptophan depletion and the accumulation of kynurenine and its metabolites, which collectively suppress the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells and myeloid-derived suppressor cells.[4][5] Many tumors overexpress IDO1 to create an immunosuppressive microenvironment and evade immune surveillance, making it a compelling target for cancer immunotherapy.[3][4][6][7] Small molecule inhibitors of IDO1 aim to restore anti-tumor immunity by blocking this immunosuppressive pathway.
Pharmacokinetic Properties of Representative IDO1 Inhibitors
The development of clinically viable IDO1 inhibitors requires favorable pharmacokinetic profiles, ensuring adequate drug exposure at the target site. While data for "this compound" is unavailable, the following table summarizes key pharmacokinetic parameters for other notable IDO1 inhibitors from preclinical studies.
| Compound | Species | Route | Dosing | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (F%) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Ref |
| BMS-986205 | Rat | IV | 0.5 mg/kg | - | - | - | 3.9 | - | 27 | 3.8 | [2] |
| Rat | PO | - | - | - | - | - | 4 | - | - | [2] | |
| Dog | IV | 0.5 mg/kg | - | - | - | 4.7 | - | 25 | 5.7 | [2] | |
| Dog | PO | - | - | - | - | - | 39 | - | - | [2] | |
| Cynomolgus Monkey | IV | 0.5 mg/kg | - | - | - | 6.6 | - | 19 | 4.1 | [2] | |
| Cynomolgus Monkey | PO | - | - | - | - | - | 10 | - | - | [2] | |
| Epacadostat (INCB024360) | Rodent, Canine, Primate | PO | Not Specified | Good oral bioavailabilities observed across all species tested. | - | - | - | - | - | - | [4] |
| Navoximod (GDC-0919) | Human | PO | 50-800 mg BID | Pharmacokinetic data was assessed in a Phase Ia study. | - | - | - | - | - | - | [6] |
| PF-06840003 | Preclinical Species | Not Specified | Not Specified | Predicted favorable PK profiles in humans with a long half-life of 19 hours and bioavailability of 64%. | - | - | - | - | - | - | [8] |
Experimental Protocols for Pharmacokinetic Assessment
The pharmacokinetic evaluation of IDO1 inhibitors typically involves a series of in vitro and in vivo studies to characterize their absorption, distribution, metabolism, and excretion (ADME) properties.
In Vivo Pharmacokinetic Studies
A representative experimental workflow for an in vivo pharmacokinetic study in a preclinical model, such as mice or rats, is outlined below.
Methodology Details:
-
Animal Models: Typically, rodents (mice, rats) and non-rodents (dogs, cynomolgus monkeys) are used in preclinical pharmacokinetic studies.
-
Drug Administration: The test compound is administered via the intended clinical route (e.g., oral gavage for orally administered drugs) and intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.
In Vitro ADME Assays
A battery of in vitro assays is typically conducted to predict the human pharmacokinetics of a drug candidate:
-
Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes from different species (including human) to assess the rate of metabolism.
-
CYP450 Inhibition and Induction: Evaluation of the compound's potential to inhibit or induce major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
-
Plasma Protein Binding: Determination of the extent to which the compound binds to plasma proteins, which influences its distribution and clearance.
-
Permeability: Assessment of the compound's ability to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium.
The IDO1 Signaling Pathway and its Pharmacodynamic Assessment
The efficacy of an IDO1 inhibitor is directly linked to its ability to modulate the IDO1 signaling pathway. A simplified representation of this pathway is depicted below.
Pharmacodynamic (PD) Assessment:
Pharmacodynamic studies are crucial to demonstrate that the IDO1 inhibitor is engaging its target and eliciting the desired biological effect. A common PD marker for IDO1 activity is the ratio of kynurenine to tryptophan in plasma or tumor tissue.
-
Experimental Protocol: In preclinical models or clinical trials, plasma and/or tumor biopsies are collected before and after administration of the IDO1 inhibitor. The concentrations of kynurenine and tryptophan are measured by LC-MS/MS, and the kynurenine/tryptophan ratio is calculated. A significant decrease in this ratio indicates effective target engagement by the inhibitor.[9]
Conclusion
While specific pharmacokinetic data for this compound is not currently in the public domain, this guide provides a framework for understanding the key pharmacokinetic and pharmacodynamic considerations for the development of IDO1 inhibitors. The successful clinical translation of any IDO1 inhibitor will depend on a thorough characterization of its ADME properties to ensure a dosing regimen that maintains sufficient drug concentrations at the tumor site to effectively block the immunosuppressive IDO1 pathway. The methodologies and representative data presented here serve as a foundational reference for professionals in the field of cancer immunotherapy.
References
- 1. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Ido1-IN-19 Assay in SKOV-3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] It catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine.[3][5] In the context of oncology, elevated IDO1 activity in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine.[2][4][5] These metabolic changes suppress the anti-tumor immune response by inhibiting effector T-cell and natural killer cell functions, while promoting the activity of regulatory T-cells and myeloid-derived suppressor cells.[2][4][6] Consequently, IDO1 is a significant target for cancer immunotherapy.[4][7][8]
The human ovarian adenocarcinoma cell line, SKOV-3, endogenously expresses IDO1, and its expression can be further induced by treatment with interferon-gamma (IFNγ).[9] This makes SKOV-3 cells a suitable model for in vitro assays to screen and characterize IDO1 inhibitors like Ido1-IN-19. This document provides a detailed protocol for assessing the inhibitory activity of this compound on IDO1 in SKOV-3 cells by measuring the production of kynurenine.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects.
Caption: IDO1 pathway in cancer and point of inhibition.
Experimental Workflow
The overall workflow for the this compound in vitro assay using SKOV-3 cells is depicted below.
Caption: Workflow of the SKOV-3 cell-based IDO1 inhibition assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: SKOV-3 (human ovarian adenocarcinoma)
-
Media: McCoy's 5A or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]
-
Reagents for Cell Culture: 0.05% Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
IDO1 Inducer: Recombinant Human IFN-γ
-
Test Compound: this compound
-
Reagents for Kynurenine Assay:
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
L-Kynurenine (for standard curve)
-
-
Equipment and Consumables:
-
37°C, 5% CO₂ incubator
-
Inverted microscope
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 480 nm
-
Serological pipettes, multichannel pipettes, and sterile tips
-
SKOV-3 Cell Culture
-
Culture SKOV-3 cells in T-75 flasks with complete growth medium (e.g., McCoy's 5A + 10% FBS + 1% Pen-Strep).[12]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 70-80% confluency.[13]
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a density of 1-3 x 10⁴ cells/cm².[13]
This compound Inhibition Assay Protocol
This protocol is adapted from established methods for measuring IDO1 activity in SKOV-3 cells.[9]
Day 1: Cell Seeding
-
Harvest SKOV-3 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete growth medium.[9]
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow the cells to attach.[9]
Day 2: IDO1 Induction and Compound Treatment
-
Prepare a stock solution of IFN-γ.
-
Add IFN-γ to each well (except for negative control wells) to a final concentration of 100 ng/mL to induce IDO1 expression.[9]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted this compound to the appropriate wells. Include "vehicle control" wells (with IFN-γ but no inhibitor) and "no induction" control wells (no IFN-γ, no inhibitor).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.[9]
Day 3: Kynurenine Measurement
-
Sample Preparation:
-
Carefully transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate or microcentrifuge tubes.
-
Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each sample.[9]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5][9]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[9]
-
-
Kynurenine Standard Curve:
-
Prepare a series of L-kynurenine standards in the cell culture medium (e.g., from 0 to 100 µg/mL).
-
Process the standards in the same way as the experimental samples (add TCA, incubate, and centrifuge).
-
-
Colorimetric Reaction:
-
Transfer 100 µL of the clear supernatant from each sample and standard well to a new transparent 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well.[9]
-
Incubate at room temperature for 10 minutes. A yellow color will develop.
-
Read the absorbance at 480 nm using a microplate reader.[9]
-
Data Analysis
-
Kynurenine Concentration: Use the standard curve to convert the absorbance values of your samples into kynurenine concentrations (µg/mL).
-
Percentage of Inhibition: Calculate the percentage of IDO1 inhibition for each concentration of this compound using the following formula:
% Inhibition = (1 - [Kyn]inhibitor / [Kyn]vehicle) * 100
Where:
-
[Kyn]inhibitor is the kynurenine concentration in the presence of this compound.
-
[Kyn]vehicle is the kynurenine concentration in the vehicle control (IFN-γ stimulated, no inhibitor).
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the log-transformed concentrations of this compound. Use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Raw Absorbance Data and Calculated Kynurenine Concentration
| Well Type | This compound (nM) | Absorbance (480 nm) Replicate 1 | Absorbance (480 nm) Replicate 2 | Absorbance (480 nm) Replicate 3 | Average Absorbance | Kynurenine (µg/mL) |
| No Induction Control | 0 | 0.052 | 0.055 | 0.053 | 0.053 | ~0 |
| Vehicle Control (0% Inh.) | 0 | 1.250 | 1.265 | 1.248 | 1.254 | 50.1 |
| Test Compound | 1 | 1.130 | 1.145 | 1.125 | 1.133 | 45.3 |
| Test Compound | 10 | 0.850 | 0.862 | 0.855 | 0.856 | 34.2 |
| Test Compound | 100 | 0.350 | 0.345 | 0.352 | 0.349 | 13.9 |
| Test Compound | 1000 | 0.080 | 0.085 | 0.082 | 0.082 | 3.2 |
| Positive Control (100% Inh.) | e.g., Epacadostat | 0.060 | 0.062 | 0.059 | 0.060 | ~0.5 |
Table 2: Dose-Response Data for this compound
| This compound Conc. (log M) | This compound Conc. (nM) | % Inhibition |
| -9.0 | 1 | 9.6% |
| -8.0 | 10 | 31.7% |
| -7.0 | 100 | 72.3% |
| -6.0 | 1000 | 93.6% |
| Calculated IC₅₀ (nM) | - | [Value] |
Note: Data presented in the tables are for illustrative purposes only and should be replaced with experimental results.
References
- 1. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. fortislife.com [fortislife.com]
- 4. Targeting the IDO1 pathway in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SKOV-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Different Cell Cycle Modulation in SKOV-3 Ovarian Cancer Cell Line by Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. SK-OV-3. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for Screening Ido1-IN-19 via IFN-γ Induction of IDO1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Under normal physiological conditions, IDO1 activity is low. However, its expression can be significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[3] This induction of IDO1 is a key mechanism of immune modulation. By depleting local tryptophan and producing immunomodulatory kynurenine pathway metabolites, IDO1 can suppress T-cell proliferation and promote an immunotolerant microenvironment.[1][4]
In the context of oncology, many tumors exploit this mechanism to evade the host immune response, and elevated IDO1 expression is often associated with a poor prognosis.[2][5] Consequently, the development of small molecule inhibitors targeting IDO1 has emerged as a promising strategy in cancer immunotherapy, often in combination with other treatments like checkpoint inhibitors.[4][6]
Ido1-IN-19 (also referred to as Compound 17) is an orally active inhibitor of IDO1 that has demonstrated in vivo efficacy in reducing kynurenine levels in both plasma and tumors in preclinical models.[7] This application note provides a detailed protocol for a cell-based assay to screen and characterize this compound by measuring its ability to inhibit IDO1 activity in human cells where IDO1 expression is induced by IFN-γ.
Signaling Pathway of IFN-γ Induced IDO1 Expression
The induction of IDO1 expression by IFN-γ is primarily mediated through the JAK/STAT signaling pathway. Upon binding of IFN-γ to its receptor (IFNGR), Janus kinases (JAK1/JAK2) are activated, leading to the phosphorylation and dimerization of the Signal Transducer and Activator of Transcription 1 (STAT1). The STAT1 dimers then translocate to the nucleus and bind to Gamma-Activated Sequence (GAS) elements in the promoter region of the IDO1 gene, initiating its transcription. This signaling cascade results in increased synthesis of the IDO1 enzyme and subsequent catabolism of tryptophan to kynurenine.
Caption: IFN-γ signaling pathway leading to IDO1 expression.
Experimental Protocols
Cell Culture and IFN-γ Stimulation
This protocol describes the use of the human ovarian cancer cell line SKOV-3, which is known to express IDO1 upon stimulation with IFN-γ.[7]
Materials:
-
SKOV-3 cells (ATCC® HTB-77™)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IFN-γ
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[7]
-
The following day, prepare a working solution of IFN-γ in complete culture medium at a final concentration of 100 ng/mL.[7]
-
Carefully remove the old medium from the wells and add 100 µL of the IFN-γ containing medium to each well, except for the negative control wells which will receive 100 µL of complete medium without IFN-γ.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to induce IDO1 expression.[7]
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration in all wells is below 0.5% to avoid solvent-induced toxicity.[8]
-
After the 24-hour IFN-γ induction, add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (a known IDO1 inhibitor like Epacadostat).
-
Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.
Measurement of Kynurenine Production
IDO1 activity is determined by measuring the concentration of kynurenine, a downstream metabolite of tryptophan, in the cell culture supernatant.[7][9]
Materials:
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
After the inhibitor treatment, carefully collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add 10 µL of 6.1 N TCA to each 100 µL of supernatant, and incubate at 50°C for 30 minutes.[7][10]
-
Centrifuge the samples to pellet any precipitate.[7]
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add an equal volume of freshly prepared Ehrlich's reagent to each well.[7][10]
-
Incubate at room temperature for 10 minutes to allow for color development.[7][10]
-
Measure the absorbance at 480 nm using a microplate reader.[7][10]
-
Prepare a standard curve using known concentrations of kynurenine to quantify the amount of kynurenine in the experimental samples.[7]
Experimental Workflow
The following diagram outlines the key steps in the screening of this compound.
Caption: Experimental workflow for this compound screening.
Data Presentation
The following tables present illustrative data from a hypothetical screening of this compound.
Table 1: Dose-Response of this compound on Kynurenine Production in IFN-γ Stimulated SKOV-3 Cells
| This compound Conc. (nM) | Kynurenine (µM) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 50.2 ± 3.5 | 0 |
| 1 | 45.1 ± 2.8 | 10.2 |
| 10 | 35.6 ± 2.1 | 29.1 |
| 50 | 24.9 ± 1.8 | 50.4 |
| 100 | 15.3 ± 1.2 | 69.5 |
| 500 | 5.1 ± 0.8 | 89.8 |
| 1000 | 2.3 ± 0.5 | 95.4 |
| No IFN-γ Control | 1.5 ± 0.4 | - |
Table 2: Summary of IC50 Values for IDO1 Inhibition
| Compound | IC50 (nM) |
| This compound | 49.5 |
| Epacadostat (Reference) | 10.2 |
Note: The data presented in these tables are for illustrative purposes only and should be experimentally determined.
Conclusion
This application note provides a comprehensive protocol for the in vitro screening of the IDO1 inhibitor, this compound. The described cell-based assay, utilizing IFN-γ to induce IDO1 expression in SKOV-3 cells, offers a physiologically relevant system to evaluate the potency and efficacy of novel IDO1 inhibitors. The quantitative measurement of kynurenine provides a robust readout of IDO1 enzymatic activity. By following these detailed protocols, researchers can effectively characterize the inhibitory potential of this compound and other candidate molecules targeting the IDO1 pathway, thereby facilitating the development of new immunotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for IDO1 Inhibitors in Breast Cancer Cell Line Studies
Note: Initial searches for the specific compound "Ido1-IN-19" did not yield dedicated research or application data within the context of breast cancer cell line studies. The following application notes and protocols are therefore based on the broader class of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and feature data and methodologies from studies on compounds such as NLG919, 1-Methyl-L-tryptophan (1-MT), and Lindrostat, which have been investigated in breast cancer research.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often upregulated in cancer cells and antigen-presenting cells.[1] This heightened activity leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, known as kynurenines.[2] These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating immune evasion by the tumor.[1][3]
Particularly in triple-negative breast cancer (TNBC), high expression of IDO1 is observed and is associated with an immunosuppressive tumor microenvironment.[4] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. This document provides an overview of the application of IDO1 inhibitors in breast cancer cell line studies, including quantitative data for select inhibitors and detailed experimental protocols.
Data Presentation: Efficacy of IDO1 Inhibitors in Breast Cancer Cell Line Models
The following table summarizes quantitative data for various IDO1 inhibitors from in vitro studies using breast cancer cell lines.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| NLG919 | 4T1 (murine) | Kynurenine Measurement | Inhibition of Kynurenine Production | Dose-dependent inhibition of IFN-γ-induced kynurenine production. | [5] |
| 4T1 (murine) & Splenocytes | T-cell Proliferation Assay | Reversal of T-cell Suppression | Reversed suppression of CD8+ T-cell proliferation mediated by IDO1-expressing 4T1 cells. | [5] | |
| 1-Methyl-L-tryptophan (1-MT) | MDA-MB-231 & Vγ9Vδ2 T cells | Co-culture Killing Assay | Enhanced T-cell Cytotoxicity | Significantly enhanced the anti-tumor efficacy of Vγ9Vδ2 T cells. | [4] |
| Lindrostat | MDA-MB-231 & Vγ9Vδ2 T cells | Co-culture Killing Assay | Enhanced T-cell Cytotoxicity | Showed substantial inhibitory effects on MDA-MB-231 tumor cells when combined with Vγ9Vδ2 T cells. | [4] |
| Epacadostat (INCB024360) | Cell-based assays | IDO1 Inhibition | IC50 | 12 nM in cell-based assays. | [6] |
Experimental Protocols
This protocol is for measuring the production of kynurenine, a direct product of IDO1 enzymatic activity, in the supernatant of cultured breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Interferon-gamma (IFN-γ)
-
IDO1 inhibitor of interest
-
96-well cell culture plates
-
High-Performance Liquid Chromatography (HPLC) system or a kynurenine ELISA kit
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with IFN-γ (e.g., 20-100 ng/mL) for 24 to 48 hours. Include an untreated control group.
-
Inhibitor Treatment: Add the IDO1 inhibitor at various concentrations to the IFN-γ-stimulated cells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Using HPLC: Precipitate proteins from the supernatant by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitate and analyze the supernatant for kynurenine concentration using an HPLC system.
-
Using ELISA: Follow the manufacturer's instructions for the kynurenine ELISA kit.
-
-
Data Analysis: Calculate the concentration of kynurenine in each sample. The percentage of inhibition can be determined relative to the IFN-γ-treated, vehicle control.
This assay evaluates the ability of an IDO1 inhibitor to reverse the suppression of T-cell proliferation mediated by IDO1-expressing breast cancer cells.[5]
Materials:
-
IDO1-expressing breast cancer cell line (e.g., 4T1, MDA-MB-231)
-
Human or murine T cells (e.g., isolated from PBMCs or splenocytes)
-
Recombinant Interleukin-2 (IL-2)
-
Anti-CD3 antibody
-
IDO1 inhibitor of interest
-
Cell proliferation dye (e.g., CFSE)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
T-cell Labeling: Label the T cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Co-culture Setup:
-
Seed the breast cancer cells in a 96-well plate.
-
Add the CFSE-labeled T cells to the wells containing the breast cancer cells at a specific effector-to-target ratio (e.g., 5:1).
-
-
Stimulation and Treatment:
-
Add anti-CD3 antibody (e.g., 100 ng/mL) and IL-2 (e.g., 10 ng/mL) to stimulate T-cell proliferation.
-
Add the IDO1 inhibitor at various concentrations. Include appropriate controls (T cells alone, T cells with cancer cells without inhibitor).
-
-
Incubation: Co-culture the cells for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for T-cell markers (e.g., CD8).
-
Analyze the cells using a flow cytometer to measure the dilution of the CFSE dye in the T-cell population, which indicates cell proliferation.
-
-
Data Analysis: Quantify the percentage of proliferated T cells in each condition.
This protocol is to determine the protein levels of IDO1 in breast cancer cells following treatment with inducing agents like IFN-γ.
Materials:
-
Breast cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IDO1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated breast cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IDO1 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Densitometrically analyze the bands to quantify the relative expression of IDO1 normalized to the loading control.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Involvement of the kynurenine pathway in breast cancer: updates on clinical research and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Frontiers | IDO Inhibition Facilitates Antitumor Immunity of Vγ9Vδ2 T Cells in Triple-Negative Breast Cancer [frontiersin.org]
- 5. Inhibition of Indoleamine 2,3-Dioxygenase Enhances the Therapeutic Efficacy of Immunogenic Chemotherapeutics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of IDO1 Inhibitors in Mouse Models
Disclaimer: Information regarding a specific compound designated "Ido1-IN-19" is not available in the public domain. The following application notes and protocols are based on established methodologies for other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with poor aqueous solubility and are intended to serve as a general guideline for researchers, scientists, and drug development professionals. Significant optimization and validation will be required for any specific, novel compound.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein. Its expression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T cells, thereby enabling tumors to evade immune surveillance.
Small molecule inhibitors of IDO1 are a promising class of cancer immunotherapeutics. By blocking the enzymatic activity of IDO1, these inhibitors aim to restore anti-tumor immunity. This document provides a generalized protocol for the oral administration of a hypothetical IDO1 inhibitor, "this compound," in mouse models, with a focus on overcoming the common challenge of poor aqueous solubility.
Quantitative Data Summary
The following tables summarize typical quantitative data that should be generated and analyzed when evaluating a novel IDO1 inhibitor in vivo.
Table 1: Representative Pharmacokinetic Parameters of an Oral IDO1 Inhibitor in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 30 |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 2 |
| AUC (0-24h) (Area Under the Curve) | ng*h/mL | 12000 |
| Bioavailability (F%) | % | 40 |
| Half-life (t1/2) | h | 6 |
Table 2: Example of In Vivo Efficacy Data in a Syngeneic Mouse Tumor Model (e.g., CT26 colon carcinoma)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1200 ± 150 | - |
| This compound | 30 mg/kg, p.o., QD | 600 ± 100 | 50 |
| Anti-PD-1 Antibody | 10 mg/kg, i.p., Q3D | 540 ± 90 | 55 |
| This compound + Anti-PD-1 | Combination Dosing | 240 ± 60 | 80 |
Experimental Protocols
Formulation and Vehicle Preparation for Oral Administration
Given that many small molecule inhibitors are poorly soluble in water, a suitable vehicle is crucial for achieving adequate oral bioavailability.
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle components (select one or more, optimization is required):
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
5% (v/v) N,N-Dimethylacetamide (DMA)
-
30% (v/v) Polyethylene glycol 400 (PEG400)
-
5% (v/v) Tween 80
-
Corn oil
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
Protocol:
-
Vehicle Preparation (Example: 0.5% MC):
-
Heat a portion of the sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Store at 4°C.
-
-
Formulation of this compound (Example for a 3 mg/mL suspension for a 30 mg/kg dose at 10 mL/kg):
-
Weigh the required amount of this compound powder.
-
If using co-solvents, first dissolve the compound in the co-solvent (e.g., DMA).
-
Gradually add the vehicle (e.g., 0.5% MC) to the dissolved compound or powder while triturating with a mortar and pestle or using a homogenizer to ensure a fine, homogenous suspension.
-
Continuously stir the suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.
-
Prepare the formulation fresh daily.
-
Oral Administration via Gavage
Objective: To accurately administer the this compound formulation to mice.
Protocol:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the body weight of the mouse to calculate the exact volume of the formulation to be administered (typically 10 mL/kg).
-
Draw the calculated volume of the continuously stirred this compound suspension into a syringe fitted with an appropriate oral gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or aspiration.
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway leading to immune suppression and its inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating an oral IDO1 inhibitor in a mouse tumor model.
Application Notes and Protocols for Studying Neuroinflammation in APP/PS1 Mice with Ido1-IN-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ido1-IN-19, a potent and orally active inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in the context of neuroinflammation studies within the APP/PS1 mouse model of Alzheimer's disease. The provided protocols and data are based on published research using representative IDO1 inhibitors and established methodologies for this mouse model.
Introduction to this compound and its Role in Neuroinflammation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway (KP), which is increasingly implicated in the pathogenesis of Alzheimer's disease (AD).[1][2][3] Overactivation of IDO1 in the brain, potentially triggered by pro-inflammatory cytokines like IFN-γ, leads to the depletion of tryptophan and the accumulation of neurotoxic kynurenine pathway metabolites.[1][2] This process is believed to contribute to the chronic neuroinflammation, synaptic dysfunction, and neuronal loss characteristic of AD.[1][2]
This compound is a potent inhibitor of the IDO1 enzyme. While specific studies on this compound in APP/PS1 mice are not yet published, research on other potent IDO1 inhibitors, such as RY103, has demonstrated significant therapeutic potential in this model.[1] Inhibition of IDO1 has been shown to modulate the expression of inflammatory cytokines and neurotrophic factors in the hippocampus of APP/PS1 mice, suggesting that this compound could be a valuable tool for investigating the role of the kynurenine pathway in AD-related neuroinflammation and for evaluating the therapeutic efficacy of IDO1 inhibition.[1][2]
Data Presentation
The following tables summarize quantitative data from a study using the representative IDO1 inhibitor RY103 in 8-month-old male APP/PS1 mice. This data illustrates the potential effects of IDO1 inhibition on key markers of neuroinflammation and neurotrophic support.
Table 1: Effect of IDO1 Inhibition on Inflammatory Cytokine mRNA Expression in the Hippocampus of APP/PS1 Mice
| Treatment Group | IFN-γ (relative mRNA expression) | TNF-α (relative mRNA expression) | IL-1β (relative mRNA expression) | IL-10 (relative mRNA expression) |
| Wild-Type (WT) | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| APP/PS1 + Vehicle | Increased vs. WT | Increased vs. WT | Increased vs. WT | Decreased vs. WT |
| APP/PS1 + RY103 (10 nM) | Reduced vs. APP/PS1 + Vehicle | Reduced vs. APP/PS1 + Vehicle | Reduced vs. APP/PS1 + Vehicle | Increased vs. APP/PS1 + Vehicle |
Data is inferred from graphical representations in "The Protective Effect of IDO1 Inhibition in Aβ-Treated Neurons and APP/PS1 Mice" and presented as relative changes.[1]
Table 2: Effect of IDO1 Inhibition on Neurotrophic Factor mRNA and Protein Expression in the Hippocampus of APP/PS1 Mice
| Treatment Group | BDNF (relative mRNA expression) | NGF (relative mRNA expression) | GDNF (relative mRNA expression) | BDNF (relative protein expression) |
| Wild-Type (WT) | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| APP/PS1 + Vehicle | Decreased vs. WT | Decreased vs. WT | Decreased vs. WT | Decreased vs. WT |
| APP/PS1 + RY103 (10 nM) | Increased vs. APP/PS1 + Vehicle | Increased vs. APP/PS1 + Vehicle | Increased vs. APP/PS1 + Vehicle | Increased vs. APP/PS1 + Vehicle |
Data is inferred from graphical representations in "The Protective Effect of IDO1 Inhibition in Aβ-Treated Neurons and APP/PS1 Mice" and presented as relative changes.[1]
Experimental Protocols
The following are detailed protocols for key experiments relevant to studying the effects of this compound on neuroinflammation in APP/PS1 mice.
Animal Model and this compound Administration
-
Animal Model: Male APPswe/PSEN1dE9 (APP/PS1) transgenic mice and wild-type (WT) littermates. Age of mice for treatment can range from 6 to 12 months, depending on the desired stage of pathology.[1]
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: this compound is described as orally active.[4] A suggested starting dose, based on in vivo studies with similar compounds, could be in the range of 10-50 mg/kg, administered daily by oral gavage. The vehicle for this compound should be determined based on its solubility characteristics (e.g., a solution in 0.5% carboxymethylcellulose).
-
Treatment Duration: A treatment period of 4-8 weeks is common for assessing behavioral and pathological changes in APP/PS1 mice.
Quantitative Real-Time PCR (qPCR) for Cytokine and Neurotrophic Factor Expression
-
Tissue Collection: At the end of the treatment period, euthanize mice and rapidly dissect the hippocampus on ice.
-
RNA Extraction: Extract total RNA from the hippocampal tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for mouse IFN-γ, TNF-α, IL-1β, IL-10, BDNF, NGF, GDNF, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method.
Western Blot for BDNF Protein Expression
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BDNF (e.g., rabbit anti-BDNF) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for Aβ Plaques
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Cryoprotect the brains in 30% sucrose before sectioning.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with formic acid).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the Aβ plaque load as the percentage of the stained area in specific brain regions (e.g., hippocampus and cortex) using image analysis software.
Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (5-7 days):
-
Train each mouse in four trials per day to find the hidden platform.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
If a mouse fails to find the platform within 60-90 seconds, guide it to the platform.
-
-
Probe Trial (24 hours after the last training day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis: Analyze escape latencies during the acquisition phase and the parameters from the probe trial to assess spatial learning and memory.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying this compound in APP/PS1 mice.
Caption: IDO1 Signaling Pathway in Neuroinflammation.
Caption: Experimental Workflow for this compound Studies.
References
Application Notes and Protocols for Ido1-IN-19 in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The EAE model is instrumental in understanding the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents. A key pathway implicated in the modulation of autoimmune responses is the catabolism of tryptophan, initiated by the rate-limiting enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immunomodulatory enzyme that suppresses T-cell and natural killer (NK) cell function, promotes the generation of regulatory T-cells (Tregs), and is implicated in immune tolerance.
This document provides detailed application notes and protocols for the use of Ido1-IN-19, a potent inhibitor of IDO1, in the EAE mouse model. While direct studies of this compound in EAE are not yet available in published literature, this protocol is extrapolated from studies using other potent IDO1 inhibitors in similar preclinical models of autoimmunity and cancer. The provided methodologies are based on established protocols for EAE induction and the known in vivo behavior of similar IDO1 inhibitors.
This compound: A Potential Therapeutic for EAE
This compound is a small molecule inhibitor of the IDO1 enzyme. By blocking IDO1, this compound is expected to reverse the immunosuppressive effects of tryptophan catabolism within the microenvironment of inflamed tissues. In the context of EAE, inhibition of IDO1 may lead to an enhanced anti-inflammatory response, thereby reducing the severity of the disease. The rationale for using an IDO1 inhibitor in EAE is supported by studies showing that genetic deletion of Ido1 exacerbates EAE symptoms, suggesting a protective role for the IDO1 pathway in this model. Conversely, pharmacological inhibition of IDO1 has been shown to mitigate clinical signs of EAE by reducing pro-inflammatory cytokine levels.
Key Signaling Pathway: IDO1 and Tryptophan Metabolism
The IDO1 enzyme catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. This pathway has profound effects on the immune system.
Caption: IDO1 pathway in immune regulation.
Experimental Protocols
EAE Induction in C57BL/6J Mice
This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6J mice, 8-12 weeks old.
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK), lyophilized.
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (PTX) from Bordetella pertussis.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Sterile 1 mL syringes with 27G needles.
-
Emulsifying needle or two Luer-lock syringes connected by a stopcock.
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Reconstitute MOG35-55 peptide in sterile PBS to a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing an equal volume of the MOG35-55 solution with CFA (final MOG35-55 concentration of 1 mg/mL).
-
Emulsify by repeatedly passing the mixture through an emulsifying needle or between two syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into each of the two sites on the flank (total of 200 µL per mouse, containing 200 µg of MOG35-55).
-
-
Pertussis Toxin Administration:
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On Day 0 (immediately after immunization) and Day 2, administer 200 ng of PTX (100 µL) intraperitoneally (i.p.).
-
Preparation and Administration of this compound
Note: As no specific in vivo formulation for this compound has been published, a general protocol for oral gavage of a similar small molecule inhibitor is provided. It is crucial to first determine the solubility and stability of this compound in the chosen vehicle.
Suggested Vehicle:
-
0.5% (w/v) Methylcellulose in sterile water.
-
5% (v/v) DMSO and 10% (v/v) Solutol HS 15 in sterile water.
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose (e.g., 60 mg/kg), calculate the required concentration of this compound in the vehicle.
-
Weigh the appropriate amount of this compound powder.
-
If using a co-solvent like DMSO, first dissolve the compound in the small volume of DMSO.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage using a ball-tipped gavage needle.
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
Treatment can be initiated either prophylactically (starting from Day 0 of immunization) or therapeutically (starting at the onset of clinical signs, typically around Day 10-12). A daily dosing schedule is recommended based on the pharmacokinetics of similar IDO1 inhibitors.
-
Clinical Assessment of EAE
Monitor mice daily for clinical signs of EAE and record their body weight.
EAE Clinical Scoring Scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
Mice reaching a score of 4 should be provided with easily accessible food and water. Humane endpoints should be established in accordance with institutional animal care and use committee (IACUC) guidelines.
Pharmacodynamic and Efficacy Endpoints
a. Kynurenine/Tryptophan Ratio:
-
Collect blood samples at various time points after this compound administration.
-
Measure plasma levels of kynurenine and tryptophan using LC-MS/MS to assess the pharmacodynamic effect of IDO1 inhibition.
b. Histopathology:
-
At the end of the study, perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis.
-
Assess inflammation (Hematoxylin and Eosin staining) and demyelination (Luxol Fast Blue staining).
c. Cytokine Analysis:
-
Isolate splenocytes or lymph node cells at the peak of disease.
-
Restimulate cells in vitro with MOG35-55 peptide.
-
Measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) and anti-inflammatory cytokines (e.g., IL-10) by ELISA or flow cytometry.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the EAE mouse model.
Data Presentation: Comparative Efficacy of IDO1 Inhibitors
The following tables summarize hypothetical and published data for IDO1 inhibitors in preclinical models to provide a framework for evaluating this compound.
Table 1: In Vivo Pharmacokinetics and Efficacy of IDO1 Inhibitors in Mice
| Compound | Mouse Model | Dose and Route | Key Findings | Reference |
| This compound (Proposed) | EAE (C57BL/6J) | 60 mg/kg, oral, daily | Hypothetical: Reduced clinical score, decreased CNS inflammation and demyelination. | N/A |
| Epacadostat (INCB024360) | EAE | 200 mg/kg, oral | Mitigated clinical signs, reduced cytokine levels. | [1] |
| DX-03-12 | B16-F10 Melanoma Xenograft | 60 mg/kg, oral, daily | 72.2% decrease in tumor growth. | (Not found in provided search results) |
Table 2: Pharmacodynamic Effects of IDO1 Inhibitors
| Compound | Model | Outcome Measure | Result | Reference |
| This compound (Proposed) | EAE Mice | Plasma Kyn/Trp Ratio | Hypothetical: Significant reduction compared to vehicle. | N/A |
| Epacadostat (INCB024360) | EAE Mice | Kynurenine Levels | Significant decrease in CNS and periphery. | [1] |
| Navoximod (GDC-0919) | Advanced Solid Tumors (Human) | Plasma Kynurenine | Transient decrease from baseline. | (Not found in provided search results) |
Conclusion
The EAE mouse model provides a robust platform for the preclinical evaluation of this compound as a potential therapeutic for multiple sclerosis. The protocols outlined in this document offer a comprehensive guide for conducting such studies. Given the critical role of the IDO1 pathway in immune regulation, this compound holds promise as a novel immunomodulatory agent. Careful execution of these experiments, with particular attention to the formulation and dosing of this compound, will be essential for determining its therapeutic potential.
References
Application Notes and Protocols for Co-culture Assay of T-cells and Cancer Cells with an IDO1 Inhibitor
Disclaimer: No specific information was found for the compound "Ido1-IN-19" in the conducted search. The following application notes and protocols are representative for a generic Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor and are based on established methods for other well-characterized IDO1 inhibitors. Researchers using a novel compound like this compound should adapt and validate this protocol accordingly.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in tumor immune evasion.[1][2][3] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5][6] In the tumor microenvironment, increased IDO1 activity, often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), leads to two primary immunosuppressive effects: the depletion of tryptophan and the accumulation of its catabolites, known as kynurenines.[1][5][6]
T-cells are highly sensitive to low tryptophan levels, and its depletion can lead to cell cycle arrest and anergy.[4] Furthermore, kynurenines can actively suppress effector T-cell function and promote the differentiation and activity of regulatory T-cells (Tregs).[5][6] By creating an immunosuppressive milieu, IDO1 allows cancer cells to escape immune surveillance.
Targeting IDO1 with small molecule inhibitors is a promising strategy in cancer immunotherapy. These inhibitors block the enzymatic activity of IDO1, thereby restoring local tryptophan concentrations and preventing the production of immunosuppressive kynurenines. This, in turn, can reinvigorate anti-tumor T-cell responses.
This document provides a detailed protocol for a co-culture assay to evaluate the efficacy of an IDO1 inhibitor in reversing the immunosuppressive effects of cancer cells on T-cells.
Signaling Pathway of IDO1-Mediated Immunosuppression
Representative Quantitative Data for IDO1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized IDO1 inhibitors in cell-based co-culture assays. These values can serve as a benchmark for evaluating a novel IDO1 inhibitor.
| Inhibitor | Cancer Cell Line | T-Cell Line | Assay Readout | IC50 (nM) | Reference |
| Epacadostat | SKOV-3 | Jurkat | IL-2 Secretion | ~18 | [4] |
| BMS-986205 | SKOV-3 | Jurkat | IL-2 Secretion | ~8 | [4] |
Experimental Protocols
Objective
To determine the ability of an IDO1 inhibitor to rescue T-cell proliferation and function from the immunosuppressive effects of IDO1-expressing cancer cells.
Materials
-
Cancer Cell Line: SKOV-3 (human ovarian cancer) or HeLa (human cervical cancer). These cell lines are known to express IDO1 upon stimulation with IFN-γ.[4][6]
-
T-Cell Source:
-
Jurkat cells (human T-lymphocyte cell line) for cytokine secretion assays.[4]
-
Human Peripheral Blood Mononuclear Cells (PBMCs) for proliferation assays.
-
-
Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human recombinant Interferon-gamma (IFN-γ)
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
IDO1 Inhibitor (e.g., this compound)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
Human IL-2 ELISA kit
-
MTT or WST-1 proliferation assay kit
-
96-well flat-bottom cell culture plates
-
Experimental Workflow
Detailed Protocol
Part 1: Preparation of Cancer Cells and IDO1 Induction
-
Culture the chosen cancer cell line (e.g., SKOV-3) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cancer cells into a 96-well flat-bottom plate at a density of 3 x 10⁴ cells/well in 100 µL of culture medium.[4]
-
Allow the cells to adhere overnight.
-
The next day, induce IDO1 expression by adding 100 ng/mL of human recombinant IFN-γ to each well (except for the negative control wells).[4]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
Part 2: Co-culture and Treatment
-
Prepare serial dilutions of the IDO1 inhibitor in culture medium.
-
After the 24-hour IFN-γ induction, carefully remove the medium from the cancer cell plate.
-
Add 100 µL of the medium containing the different concentrations of the IDO1 inhibitor to the respective wells. Include a vehicle control.
-
For Cytokine Secretion Assay (using Jurkat cells):
-
For T-Cell Proliferation Assay (using PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Add the CFSE-labeled PBMCs to the wells at a density of 1 x 10⁵ cells/well.
-
Stimulate the PBMCs with anti-CD3/CD28 beads or PHA.
-
-
Incubate the co-culture plate for 48-72 hours at 37°C and 5% CO₂.
Part 3: Endpoint Analysis
-
Cytokine Secretion (IL-2 ELISA):
-
After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
The rescue of T-cell activation is indicated by an increase in IL-2 secretion in the presence of the IDO1 inhibitor.
-
-
T-Cell Proliferation (CFSE Dilution):
-
Gently resuspend and harvest the non-adherent T-cells from the wells.
-
Analyze the CFSE fluorescence of the T-cells by flow cytometry.
-
A decrease in CFSE fluorescence intensity indicates cell division and proliferation. The percentage of proliferated cells can be quantified.
-
-
T-Cell Proliferation (MTT/WST-1 Assay):
-
Carefully remove the supernatant.
-
Perform an MTT or WST-1 assay according to the manufacturer's protocol to measure the viability and proliferation of the total cell population. Note that this method is less specific for T-cell proliferation as it measures the metabolic activity of both cell types.
-
Data Analysis and Interpretation
The results of the co-culture assay will demonstrate the ability of the IDO1 inhibitor to reverse the immunosuppressive effects of IDO1-expressing cancer cells. The data can be analyzed as follows:
-
IL-2 Secretion: Plot the concentration of IL-2 against the log concentration of the IDO1 inhibitor. A dose-dependent increase in IL-2 production indicates the restoration of T-cell function.
-
T-Cell Proliferation: Plot the percentage of proliferated T-cells (from CFSE data) against the log concentration of the IDO1 inhibitor. A dose-dependent increase in T-cell proliferation signifies the reversal of IDO1-mediated suppression.
-
IC50 Calculation: From the dose-response curves, calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% rescue of T-cell function (e.g., 50% of the maximal IL-2 secretion or T-cell proliferation observed in the absence of IDO1 activity).
A potent IDO1 inhibitor will show a low nanomolar IC50 value in this co-culture system, indicating its potential as a therapeutic agent to enhance anti-tumor immunity.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Kynurenine Levels in Plasma and Tumor after Ido1-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[2][3] This metabolic shift suppresses the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells.[2][4] Consequently, IDO1 has emerged as a promising therapeutic target in oncology.
Ido1-IN-19 is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound aims to restore tryptophan levels and reduce kynurenine concentrations within the tumor microenvironment, thereby reversing immune suppression and enhancing the efficacy of cancer immunotherapies.[3]
These application notes provide detailed protocols for the measurement of kynurenine levels in plasma and tumor tissue samples following treatment with this compound, enabling researchers to assess the pharmacodynamic activity of the inhibitor. The primary methods for quantification are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of action of this compound.
Caption: IDO1 pathway and this compound inhibition.
Experimental Workflow for Kynurenine Measurement
The general workflow for measuring kynurenine in plasma and tumor samples is depicted below.
Caption: Workflow for kynurenine measurement.
Quantitative Data Presentation
The following tables present representative data on the effect of an IDO1 inhibitor on kynurenine levels in plasma and tumor tissue. The plasma data is based on a clinical study of the selective IDO1 inhibitor Epacadostat in patients with advanced solid malignancies. The tumor data is a representative illustration of the expected outcome in a preclinical model.
Table 1: Plasma Kynurenine Levels Following IDO1 Inhibitor Treatment
| Treatment Group | Dose | Mean Plasma Kynurenine (nM) | Standard Deviation (nM) | % Decrease from Baseline |
| Vehicle Control | - | 3500 | 450 | - |
| IDO1 Inhibitor | 50 mg BID | 2000 | 300 | 42.9% |
| IDO1 Inhibitor | 100 mg BID | 1550 | 250 | 55.7% |
| IDO1 Inhibitor | 300 mg BID | 1400 | 200 | 60.0% |
| Healthy Volunteer | - | 1499 | 220 | - |
BID: twice daily. Data is representative and adapted from a study on a selective IDO1 inhibitor.
Table 2: Tumor Kynurenine Levels Following IDO1 Inhibitor Treatment (Representative Preclinical Data)
| Treatment Group | Dose | Mean Tumor Kynurenine (pmol/mg tissue) | Standard Deviation (pmol/mg tissue) | % Decrease from Control |
| Vehicle Control | - | 150 | 25 | - |
| IDO1 Inhibitor | 50 mg/kg BID | 80 | 15 | 46.7% |
| IDO1 Inhibitor | 100 mg/kg BID | 55 | 10 | 63.3% |
BID: twice daily. This data is illustrative of expected outcomes in a preclinical tumor model.
Experimental Protocols
Protocol 1: Kynurenine Measurement in Plasma and Tumor Homogenates by LC-MS/MS
This protocol describes the quantification of kynurenine using a robust and sensitive LC-MS/MS method.
1. Materials and Reagents
-
Kynurenine standard
-
Tryptophan standard
-
Deuterated internal standards (e.g., Kynurenine-d4, Tryptophan-d5)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Plasma and tumor tissue samples
2. Sample Preparation
2.1. Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 100 µL of ice-cold 10% (w/v) TCA in water containing the deuterated internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2.2. Tumor Tissue Sample Preparation
-
Weigh the frozen tumor tissue (~20-50 mg).
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS) per 50 mg of tissue.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved. Keep samples on ice.
-
To 50 µL of the tumor homogenate, add 100 µL of ice-cold 10% (w/v) TCA in water containing the deuterated internal standards.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate kynurenine and tryptophan from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for kynurenine, tryptophan, and their deuterated internal standards. For example, Kynurenine: 209.1 -> 94.1.
4. Data Analysis
-
Generate a standard curve using known concentrations of kynurenine and tryptophan standards.
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Quantify the concentration of kynurenine and tryptophan in the samples by interpolating from the standard curve.
-
The kynurenine/tryptophan ratio can be calculated as a measure of IDO1 activity.
Protocol 2: Kynurenine Measurement in Plasma and Tumor Homogenates by ELISA
ELISA provides a high-throughput alternative for the quantification of kynurenine.
1. Materials and Reagents
-
Commercially available Kynurenine ELISA kit.
-
Plasma and tumor homogenate samples (prepared as in section 2.2, but with a non-acidic buffer if required by the kit).
-
Microplate reader.
2. Assay Procedure
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, the procedure involves adding standards and samples to a microplate pre-coated with an anti-kynurenine antibody.
-
A biotinylated detection antibody and a streptavidin-HRP conjugate are then added.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of kynurenine in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying kynurenine levels in plasma and tumor tissue to assess the pharmacodynamic effects of the IDO1 inhibitor, this compound. The choice between LC-MS/MS and ELISA will depend on the required sensitivity, specificity, and sample throughput. Consistent application of these methods will enable researchers to effectively evaluate the in vivo activity of this compound and its potential as an anti-cancer therapeutic.
References
- 1. Frontiers | Clinical Relevance of Serum Kyn/Trp Ratio and Basal and IFNγ-Upregulated IDO1 Expression in Peripheral Monocytes in Early Stage Melanoma [frontiersin.org]
- 2. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ido1-IN-19 Dosage for In Vivo Tumor Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Ido1-IN-19 in in vivo tumor growth inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that plays a critical role in tumor immune evasion.[2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[2] This environment inhibits the function of effector T cells and promotes the activity of regulatory T cells, allowing cancer cells to escape immune surveillance.[3] this compound blocks the enzymatic activity of IDO1, thereby restoring tryptophan levels and reducing kynurenine production, which in turn can enhance anti-tumor immune responses.[1]
Q2: What is a recommended starting dose for this compound in a mouse tumor model?
A2: Based on preclinical pharmacodynamic studies, a starting dose range of 0.3-30 mg/kg administered orally as a single dose has been shown to produce a dose-dependent reduction of kynurenine in both plasma and tumor tissue in hIDO1 transgenic tumor-bearing mice.[1] For a tumor growth inhibition study, a starting dose in the mid-to-high end of this range, for example, 10-30 mg/kg, administered once or twice daily, would be a reasonable starting point. Optimization will be necessary depending on the tumor model, its growth rate, and the observed efficacy and tolerability.
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound is a hydrophobic compound and requires a suitable vehicle for oral administration. Several formulations have been suggested to achieve a clear solution for in vivo use.[1] The choice of vehicle can influence the exposure and tolerability of the compound.[4][5] Commonly used vehicles for hydrophobic compounds include solutions containing DMSO, PEG300, Tween-80, or corn oil.[1][4][5] It is crucial to perform a small-scale formulation trial to ensure the stability and solubility of this compound in the chosen vehicle before preparing a large batch for the in vivo study.
Q4: What are the potential off-target effects of this compound and how can I monitor them?
A4: this compound has been reported to have off-target activity on cardiac ion channels (IKr, INa, ICa) and CYP2C9 at micromolar concentrations.[1] While these concentrations may be higher than the effective concentration for IDO1 inhibition, it is prudent to monitor for potential cardiac-related side effects, especially at higher doses. This can include monitoring for changes in animal behavior, such as lethargy or altered breathing patterns. For more detailed analysis, electrocardiogram (ECG) monitoring could be considered in a subset of animals. Monitoring for drug-drug interactions is also important if this compound is used in combination with other therapeutic agents.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | - Increase Dose: Titrate the dose of this compound upwards, within a tolerable range (e.g., up to 30 mg/kg or higher, based on tolerability studies).- Increase Dosing Frequency: Switch from once-daily to twice-daily administration to maintain more consistent plasma concentrations.- Optimize Formulation: Re-evaluate the formulation to enhance solubility and bioavailability. Consider using a different vehicle composition.[1][4][5] |
| Rapid Drug Metabolism | - Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the half-life of this compound in your specific mouse strain and tumor model. This will inform the optimal dosing schedule. |
| Tumor Model Resistance | - IDO1 Expression: Confirm IDO1 expression in your tumor model. Tumors with low or absent IDO1 expression are unlikely to respond to an IDO1 inhibitor monotherapy.- Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), which has shown synergistic effects with other IDO1 inhibitors.[6] |
Issue 2: Animal Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| High Drug Dose | - Reduce Dose: Lower the administered dose of this compound.- Dose De-escalation Study: Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.- Alternative Vehicle: If the vehicle is suspected to cause toxicity, explore alternative formulations with better tolerability.[4][5] |
| Off-Target Effects | - Monitor for Specific Toxicities: Based on the known off-target profile of this compound (cardiac channels), monitor for relevant clinical signs.[1]- Reduce Dose or Dosing Frequency: Lowering the overall drug exposure may mitigate off-target effects. |
| Oral Gavage Complications | - Proper Technique: Ensure that personnel are properly trained in oral gavage techniques to minimize stress and the risk of injury to the animals.[7][8]- Appropriate Gavage Needle: Use the correct size and type of gavage needle for the age and weight of the mice.[8] |
Data Presentation
Table 1: In Vivo Pharmacodynamic Activity of this compound
| Dose (mg/kg, oral, single) | Effect on Kynurenine Levels | Reference |
| 0.3 - 30 | Dose-dependent reduction in plasma and tumor | [1] |
Table 2: Suggested Formulation Vehicles for this compound
| Protocol | Composition | Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Tumor Model:
-
Select a syngeneic mouse tumor model with known expression of IDO1 (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
-
Implant tumor cells subcutaneously into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, once daily)
-
Group 3: this compound (e.g., 30 mg/kg, oral gavage, once daily)
-
(Optional) Group 4: Positive control (another known IDO1 inhibitor or relevant standard-of-care)
-
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation using one of the protocols listed in Table 2.
-
Administer the designated treatment daily via oral gavage for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status daily.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic markers, immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume and body weight between groups.
-
Mandatory Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
troubleshooting poor solubility of Ido1-IN-19 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor solubility of Ido1-IN-19 during in vivo experiments.
Troubleshooting Poor Solubility of this compound
Issue: I am observing precipitation of this compound when preparing my formulation for in vivo dosing.
This is a common challenge with poorly soluble compounds. The following steps can help you troubleshoot and optimize your formulation.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when this compound shows poor solubility?
A1: Start by reviewing the compound's physicochemical properties, specifically its aqueous solubility and pKa. For initial formulation attempts, simple aqueous vehicles with pH adjustment can be tested. If the compound is acidic or basic, adjusting the pH of the vehicle can significantly improve solubility.
Q2: What is a co-solvent system and when should I use it?
A2: A co-solvent system involves a mixture of a water-miscible organic solvent with water to increase the solubility of a hydrophobic drug.[1][2] This is a common and effective first-line strategy for many poorly soluble compounds.[2] Commonly used co-solvents include DMSO, ethanol, PEG 300, and propylene glycol. It is crucial to consider the potential toxicity of the co-solvent at the required concentration.
Q3: How do surfactants help in solubilizing this compound?
A3: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[1] Poorly soluble compounds like this compound can be encapsulated within these micelles, increasing their apparent solubility.[1] Common pharmaceutical surfactants include polysorbates (Tween series) and sorbitan esters (Span series).
Q4: When is cyclodextrin complexation a suitable approach?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[3] This method is particularly useful when co-solvents or surfactants are not effective or lead to toxicity concerns.
Q5: What are the advantages of lipid-based formulations?
A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of poorly soluble drugs.[3][4] These formulations consist of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3] This increases the surface area for dissolution and absorption.
Q6: Can reducing the particle size of this compound improve its in vivo performance?
A6: Yes, reducing the particle size increases the surface area-to-volume ratio of the drug, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[5][6] Techniques like micronization and nanosuspension can be employed to achieve smaller particle sizes.[5][6][7]
Quantitative Data Summary
The following tables summarize common vehicles and excipients used to improve the solubility of poorly soluble compounds for in vivo studies.
Table 1: Common Co-solvents for In Vivo Formulations
| Co-solvent | Typical Concentration Range (%) | Notes |
| Propylene Glycol (PG) | 10 - 60 | Generally recognized as safe (GRAS). |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10 - 60 | GRAS. Lower molecular weight PEGs are liquid. |
| Ethanol | 5 - 20 | Use with caution due to potential for CNS effects. |
| Dimethyl Sulfoxide (DMSO) | < 10 | Can enhance skin penetration. Potential for toxicity at higher concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | 1 - 10 | Often used in preclinical studies. |
Table 2: Common Surfactants for In Vivo Formulations
| Surfactant | Type | Typical Concentration Range (%) |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.5 - 5 |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.5 - 5 |
| Cremophor® EL | Non-ionic | 1 - 10 |
| Solutol® HS 15 | Non-ionic | 1 - 10 |
Table 3: Common Cyclodextrins for Solubilization
| Cyclodextrin | Abbreviation | Notes |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Most commonly used due to its high aqueous solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Anionic derivative with very high aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
-
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle containing 40% PEG 300, 10% Ethanol, and 50% Saline.
-
Materials: this compound powder, PEG 300, Absolute Ethanol, 0.9% Saline, sterile vials, magnetic stirrer, and stir bar.
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of Ethanol to the vial. Vortex or sonicate until the compound is wetted.
-
Add the required volume of PEG 300 and mix thoroughly using a magnetic stirrer until a clear solution is obtained.
-
Slowly add the 0.9% Saline to the vial while continuously stirring.
-
Visually inspect the final solution for any signs of precipitation.
-
Sterile filter the final formulation through a 0.22 µm filter if intended for parenteral administration.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare a 5 mg/mL solution of this compound using 20% (w/v) HP-β-CD in water.
-
Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile Water for Injection, sterile vials, magnetic stirrer, and stir bar.
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in Sterile Water for Injection. This can be aided by gentle warming and stirring. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complexation. Sonication can be used to expedite the process.
-
After the incubation period, visually inspect the solution for any undissolved particles.
-
If undissolved material is present, centrifuge or filter the solution to obtain a clear supernatant.
-
Determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC-UV).
-
Signaling Pathway
IDO1 Signaling Pathway:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] It catalyzes the conversion of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[11][12] The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites have immunosuppressive effects, leading to the suppression of T-cell and natural killer cell function and the activation of regulatory T cells.[12][13] This makes IDO1 a target for cancer immunotherapy.
Caption: The IDO1 signaling pathway, illustrating the metabolic conversion of tryptophan and the immunosuppressive effects of its metabolites.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
addressing Ido1-IN-19 cytotoxicity in cell-based assays
Welcome to the technical support center for Ido1-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity in cell-based assays involving this compound and other novel IDO1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IDO1 and its inhibitors like this compound?
A1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in immune regulation. It initiates the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[1][2] This process has two main immunosuppressive effects:
-
Tryptophan Depletion: T cells are highly sensitive to low tryptophan levels, and its depletion can lead to cell cycle arrest and apoptosis (cell death).[1][2]
-
Kynurenine Production: The accumulation of tryptophan metabolites, such as kynurenine, can induce T-cell anergy and promote the differentiation of regulatory T cells (Tregs), which further suppress the immune response.[1][2]
IDO1 inhibitors like this compound are designed to block the enzymatic activity of IDO1. By doing so, they aim to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby enhancing anti-tumor immune responses.[3]
Q2: We are observing significant cytotoxicity in our cell-based assays with this compound. Is this expected?
A2: While the primary goal of this compound is to inhibit IDO1 activity, off-target effects or compound-specific properties can lead to cytotoxicity, especially at higher concentrations. For instance, some IDO1 inhibitors have been reported to induce cell death in certain cell lines at micromolar concentrations.[1][2][4] It is crucial to differentiate between on-target anti-proliferative effects (e.g., in tumor cells dependent on the IDO1 pathway) and general, off-target cytotoxicity. A thorough dose-response analysis and the inclusion of appropriate controls are essential.
Q3: What are the potential off-target effects of IDO1 inhibitors that could contribute to cytotoxicity?
A3: IDO1 inhibitors, particularly those that are tryptophan analogs, can have off-target effects that may contribute to cytotoxicity or other unexpected cellular responses. Two key pathways to consider are:
-
mTOR (mammalian Target of Rapamycin) Signaling: Some tryptophan-mimetic IDO1 inhibitors can interfere with amino acid sensing pathways, such as mTOR, which is a central regulator of cell growth, proliferation, and metabolism.[5][6] Dysregulation of mTOR signaling can have profound effects on cell viability.
-
AhR (Aryl Hydrocarbon Receptor) Activation: Kynurenine, the product of IDO1 activity, is a natural ligand for the AhR. Some IDO1 inhibitors may also interact with and activate the AhR, a transcription factor that can influence inflammatory responses and cell fate decisions.[5][7]
Q4: How can we distinguish between true IDO1 inhibition and non-specific cytotoxicity in our screening assay?
A4: This is a critical aspect of screening for IDO1 inhibitors. A multi-assay approach is recommended:
-
Primary Screening: Measure the inhibition of kynurenine production in an IDO1-expressing cell line (e.g., IFN-γ stimulated SKOV-3 or HeLa cells).
-
Cytotoxicity Counter-Screen: In parallel, assess the viability of the same cells treated with the inhibitor at the same concentrations. An ideal inhibitor will show potent inhibition of kynurenine production at concentrations that do not significantly impact cell viability.
-
Use of Control Compounds: Include well-characterized IDO1 inhibitors (e.g., epacadostat) as controls to benchmark the performance of your test compound.
-
Assessing T-cell Viability: In co-culture assays designed to measure the rescue of T-cell function, it is important to also measure the viability of the T-cells directly to ensure that the inhibitor itself is not causing T-cell death.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity observed across multiple cell lines at concentrations intended for IDO1 inhibition. | 1. Compound Insolubility: The compound may be precipitating in the culture medium, leading to non-specific toxic effects. 2. Off-Target Effects: The compound may be hitting other cellular targets essential for viability. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Check Solubility: Visually inspect the culture wells for precipitation. Determine the solubility of this compound in your culture medium. 2. Dose-Response Curve: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity is observed. 3. Control for Solvent: Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). |
| Reduced kynurenine levels are observed, but it correlates with a decrease in cell viability. | 1. False Positive Result: The reduction in kynurenine may be a consequence of cell death rather than direct IDO1 inhibition. Dead or dying cells will not produce kynurenine. | 1. Perform a Cytotoxicity Assay: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your kynurenine assay.[1] 2. Normalize Kynurenine to Cell Number: If possible, normalize the kynurenine output to the number of viable cells in each well. |
| Inconsistent results between experimental repeats. | 1. Compound Stability: this compound may be unstable in the culture medium over the time course of the experiment. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. 3. Assay Variability: Inconsistent cell seeding density or reagent addition. | 1. Assess Compound Stability: The stability of the compound in culture media can be assessed by analytical methods such as HPLC. 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize Procedures: Ensure consistent cell seeding, incubation times, and reagent handling. |
| Discrepancy between biochemical and cell-based assay potency. | 1. Cell Permeability: The compound may have poor permeability across the cell membrane. 2. Efflux Pumps: The compound may be a substrate for cellular efflux pumps, reducing its intracellular concentration. 3. Metabolism: The compound may be metabolized by the cells into an inactive form. | 1. Cellular Uptake Studies: Perform assays to measure the intracellular concentration of the compound. 2. Use of Efflux Pump Inhibitors: Test the effect of known efflux pump inhibitors on the potency of your compound. 3. Metabolic Stability Assays: Assess the metabolic stability of the compound in the presence of liver microsomes or hepatocytes. |
Quantitative Data Summary
The following tables provide a summary of publicly available data for known IDO1 inhibitors. This data can serve as a benchmark when evaluating this compound.
Table 1: Cell-Based IDO1 Inhibitory Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Epacadostat | SKOV-3 (IFN-γ stimulated) | Kynurenine Production | ~15.3 | [1] |
| BMS-986205 | SKOV-3 (IFN-γ stimulated) | Kynurenine Production | ~9.5 | [1] |
| Epacadostat | Jurkat/SKOV-3 Co-culture | IL-2 Secretion (T-cell activation) | ~18 | [8] |
| BMS-986205 | Jurkat/SKOV-3 Co-culture | IL-2 Secretion (T-cell activation) | ~8 | [8] |
Table 2: Cytotoxicity Data for Selected IDO1 Inhibitors
| Compound | Cell Line | Assay | Observation | Reference |
| BMS-986205 | Jurkat T-cells | Cell Viability | Induced cell death at micromolar concentrations after prolonged incubation. | [1][2][4] |
| Epacadostat | Jurkat T-cells | Cell Viability | No significant effect on viability at concentrations effective for IDO1 inhibition. | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as for a standard cytotoxicity experiment.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Immunological Relevance of the Coevolution of IDO1 and AHR [frontiersin.org]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
why in vitro efficacy of Ido1-IN-19 does not correlate with in vivo results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ido1-IN-19. The content addresses the common challenge of translating in vitro efficacy to in vivo results for IDO1 inhibitors.
Troubleshooting Guide: Discrepancies Between In Vitro and In Vivo Efficacy of this compound
Question: We are observing potent inhibition of kynurenine production in our in vivo models with this compound, but our in vitro enzymatic or cell-based assays do not show corresponding potency. What could be the reasons for this discrepancy?
Answer:
A lack of correlation between in vitro and in vivo results is a known challenge in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Several factors, from experimental design to the inhibitor's intrinsic properties, can contribute to this observation. Below is a step-by-step guide to troubleshoot potential causes.
Step 1: Re-evaluate In Vitro Assay Conditions
In vitro assays for IDO1 can be sensitive to various factors that may not accurately reflect the in vivo environment.
-
Cofactor Availability: IDO1 is a heme-containing enzyme, and its activity can be influenced by the redox state and availability of cofactors in the assay buffer.[1] Consider if your cell-free assay includes an appropriate reducing agent.
-
Substrate Concentration: High concentrations of the substrate L-tryptophan can lead to substrate inhibition, potentially confounding the interpretation of inhibitor kinetics.[2]
-
Inhibitor Mechanism: this compound may have a complex mechanism of action that is not fully captured in a simple enzymatic assay. For instance, some IDO1 inhibitors act by competing with heme for binding to the apo-enzyme, a dynamic process that may be more relevant in a cellular context.[3]
-
Cellular Context: In cell-based assays, factors such as cell permeability, efflux pumps, and intracellular metabolism of the inhibitor can significantly impact its apparent potency.[1] The cell line used should also be considered, as IDO1 expression can be induced by cytokines like IFN-γ, and the level of induction can affect inhibitor performance.[4]
Step 2: Assess Pharmacokinetic and Pharmacodynamic (PK/PD) Properties
The in vivo efficacy of this compound is highly dependent on its pharmacokinetic profile, which determines its exposure at the target site.
-
Oral Bioavailability and Exposure: this compound is orally active.[5] Ensure that the dosing regimen in your in vivo studies is sufficient to achieve and maintain therapeutic concentrations in the plasma and, more importantly, in the tumor microenvironment.
-
Metabolism: The compound may be metabolized into more or less active forms in vivo. Consider the potential role of hepatic enzymes, such as cytochrome P450s. This compound is known to inhibit CYP2C9 with an IC50 of 8.64 μM, which could indicate its interaction with this family of enzymes.[5]
-
Tissue Distribution: The inhibitor must reach the site of IDO1 activity, which can be within tumor cells, stromal cells, or immune cells in the tumor microenvironment.[6] Assessing the concentration of this compound in tumor tissue is crucial.
Step 3: Consider Off-Target Effects and Alternative Mechanisms
The observed in vivo effects may not be solely due to direct IDO1 enzymatic inhibition.
-
Off-Target Activities: this compound has known off-target effects on cardiac ion channels (IKr, INa, ICa).[5] While these specific off-targets may not directly explain the discrepancy in anti-tumor efficacy, they highlight that the compound is not entirely specific for IDO1. Other, uncharacterized off-target effects could contribute to the in vivo phenotype.
-
Immune Modulation: The primary goal of IDO1 inhibition is to restore T-cell function.[7] The in vivo effect is a complex interplay between the inhibitor, tumor cells, and various immune cell populations. This complex biology is not replicated in simple in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo activity of this compound?
A1: this compound has been shown to be orally active in a CT26 tumor-bearing mouse model with human IDO1 knock-in. In this model, single oral doses ranging from 0.3 to 30 mg/kg resulted in a dose-dependent reduction of kynurenine levels in both plasma and tumor tissue.[5]
Q2: What are the known pharmacokinetic parameters for this compound?
A2: Pharmacokinetic data for this compound has been reported in rats and dogs.
| Species | Route | Dose (mg/kg) | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (F%) |
| Rat | IV/PO | 0.5/1.0 | 10.6 | 7.4 | 62 |
| Dog | IV/PO | 0.25/0.5 | 1.0 | 43 | 50 |
| Data from MedChemExpress[5] |
Q3: Are there any known off-target activities for this compound?
A3: Yes, this compound has been shown to inhibit the cytochrome P450 enzyme CYP2C9 and several cardiac ion channels.
| Target | IC50 |
| CYP2C9 | 8.64 μM |
| IKr | 12 μM |
| ICa | 8.3 μM |
| INa | 40 μM |
| Data from MedChemExpress[5] |
Q4: Why is it important to measure both plasma and tumor kynurenine levels?
A4: IDO1 is often expressed within the tumor microenvironment, where it suppresses local immune responses.[8] While plasma kynurenine can be a useful pharmacodynamic biomarker, measuring its levels directly in the tumor provides a more accurate assessment of target engagement at the site of action.
Q5: What are some general considerations for designing in vivo studies with IDO1 inhibitors?
A5: When designing in vivo studies, it is important to use an appropriate animal model, such as one with a functional immune system (syngeneic models) and, if studying a human-specific inhibitor, a model expressing human IDO1. The dosing schedule should be based on the pharmacokinetic profile of the compound to ensure sustained target inhibition. It is also crucial to include immune cell profiling (e.g., T-cell infiltration and activation) as part of the endpoint analysis to understand the immunological effects of the inhibitor.
Experimental Protocols
Protocol 1: In Vitro Cellular IDO1 Activity Assay
This protocol describes a general method for assessing the inhibitory activity of a compound on IDO1 in a cellular context.
-
Cell Seeding: Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate at an appropriate density.[4]
-
IDO1 Induction: The following day, treat the cells with human interferon-gamma (IFN-γ) to induce IDO1 expression.[4]
-
Compound Treatment: After 24 hours of IFN-γ stimulation, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for tryptophan catabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine. This can be done using a colorimetric assay with Ehrlich's reagent or by LC-MS.[4]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kynurenine production relative to the vehicle control against the log concentration of this compound.
Protocol 2: In Vivo Pharmacodynamic (Kynurenine Reduction) Study
This protocol outlines a general procedure for evaluating the in vivo pharmacodynamic effect of an IDO1 inhibitor.
-
Animal Model: Use an appropriate tumor model, such as CT26 colon carcinoma cells implanted in syngeneic mice. If the inhibitor is human-specific, use a model expressing human IDO1.[5]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer this compound orally at various doses or a vehicle control.
-
Sample Collection: At specified time points after dosing, collect blood samples (for plasma) and harvest tumors.[5]
-
Kynurenine and Tryptophan Analysis: Process the plasma and tumor homogenates to measure the concentrations of kynurenine and tryptophan using LC-MS/MS.
-
Data Analysis: Calculate the kynurenine-to-tryptophan ratio for each sample. Evaluate the dose-dependent reduction in kynurenine levels in both plasma and tumor compared to the vehicle-treated group.
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for assessing in vitro to in vivo correlation of IDO1 inhibitors.
Caption: Factors contributing to discrepancies between in vitro and in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ido1-IN-19 Formulation and Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ido1-IN-19, focusing on strategies to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an orally active inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immune escape mechanisms of cancer. As with many small molecule inhibitors developed for oral administration, achieving sufficient and consistent oral bioavailability can be a challenge, primarily due to poor aqueous solubility. Low bioavailability can lead to suboptimal drug exposure at the target site, resulting in reduced efficacy in preclinical models.
Q2: What are the known formulation strategies for administering this compound orally in preclinical models?
Based on available data, this compound can be formulated for oral administration in various vehicles to achieve a concentration of at least 2.5 mg/mL. Here are some suggested formulations[1]:
-
Formulation 1 (Aqueous-based with co-solvents): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2 (Cyclodextrin-based): 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Formulation 3 (Lipid-based): 10% DMSO and 90% Corn Oil.
The choice of formulation will depend on the specific experimental requirements and the animal model being used.
Q3: How does the IDO1 pathway suppression by this compound lead to an anti-tumor effect?
The enzyme IDO1 is a key regulator of immune responses.[2][3] It catalyzes the first and rate-limiting step in the metabolism of the essential amino acid tryptophan along the kynurenine pathway.[4][5][6] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has two main immunosuppressive effects:
-
T-cell Starvation: Tryptophan is essential for T-cell proliferation and function. Its depletion arrests T-cell activity.
-
Generation of Regulatory T-cells (Tregs): Kynurenine and its downstream metabolites promote the differentiation of naïve T-cells into immunosuppressive Tregs and induce apoptosis in effector T-cells.
By inhibiting IDO1, this compound restores tryptophan levels and reduces kynurenine production, thereby reversing this immunosuppressive shield and allowing the host's immune system to recognize and attack cancer cells.
Q4: Are there any general principles for improving the oral bioavailability of poorly soluble compounds like this compound?
Yes, several established strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These approaches can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution.
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve solubility or permeability.
-
-
Formulation-based Approaches:
-
Lipid-based Formulations: Formulating the drug in lipids, oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | Poor solubility of the compound in the chosen vehicle. | Gently warm the solution and/or use sonication to aid dissolution. If precipitation persists, consider reformulating using a different vehicle system. The provided formulations (DMSO/PEG300/Tween-80/Saline, DMSO/SBE-β-CD/Saline, or DMSO/Corn Oil) have been shown to achieve a concentration of at least 2.5 mg/mL[1]. |
| Inconsistent or low kynurenine reduction in vivo after oral administration. | Low oral bioavailability due to poor dissolution or absorption. Inconsistent dosing volume or technique. | Ensure the formulation is homogenous and the compound is fully dissolved before each administration. Consider using a more advanced formulation strategy such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to improve dissolution and absorption. Verify the accuracy of the oral gavage technique. |
| High variability in plasma concentrations of this compound between subjects. | Differences in gastrointestinal physiology (e.g., gastric pH, transit time) between animals. Food effects on drug absorption. | Standardize the experimental conditions as much as possible, including the fasting state of the animals before and after dosing. A crossover study design can also help to minimize inter-individual variability. |
| No significant tumor growth inhibition despite evidence of in vitro activity. | Insufficient drug exposure at the tumor site due to poor oral bioavailability or rapid metabolism. | Conduct a pharmacokinetic study to determine the plasma and tumor concentrations of this compound after oral administration. If exposure is low, formulation optimization is necessary. Consider co-administration with an inhibitor of relevant metabolic enzymes if rapid metabolism is identified as the primary issue. |
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not publicly available, the following table provides a comparative overview of pharmacokinetic parameters for other publicly disclosed IDO1 inhibitors. This data can serve as a useful reference for what might be expected for compounds in this class.
| IDO1 Inhibitor | Species | Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Navoximod | Rat | 50 mg/kg | 1560 | ~1 | 3930 | 41.5% | [7] |
| Navoximod | Mouse | 50 mg/kg | 2257 | ~1 | 6132 | 69.0% | [7] |
| Navoximod | Dog | 50 mg/kg | 1400 | ~1 | 3127 | 22.3% | [7] |
| Epacadostat | Rat | N/A | N/A | N/A | N/A | 11% | |
| Epacadostat | Dog | N/A | N/A | N/A | N/A | 59% | |
| Epacadostat | Monkey | N/A | N/A | N/A | N/A | 33% |
N/A: Not Available in the public domain.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Aqueous-based)
Objective: To prepare a 2.5 mg/mL solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the solution or place it in a sonicator bath for a short period to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound formulation.
Materials:
-
This compound formulation
-
Appropriate strain of mice (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the mice overnight (with free access to water) prior to dosing.
-
Administer a single oral dose of the this compound formulation via oral gavage. The dose volume should be appropriate for the size of the mice (e.g., 10 mL/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
For absolute bioavailability determination, a separate group of mice should receive an intravenous (IV) dose of this compound.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for an Oral Bioavailability Study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 Activity Predicts Lung Toxicity in Patients with Unresectable Stage III NSCLC and Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
mitigating off-target kinase activity of novel IDO1 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of mitigating off-target kinase activity of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is IDO1, and why is it a significant target in drug development?
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, many tumors overexpress IDO1, which leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites like kynurenine.[2][3] This creates an immunosuppressive shield that allows cancer cells to evade the body's immune response.[3] By inhibiting IDO1, the goal is to restore normal immune function, allowing T-cells and other immune cells to effectively recognize and attack tumor cells.[3] Therefore, IDO1 inhibitors are being actively investigated as a promising cancer immunotherapy strategy, often in combination with other treatments like checkpoint inhibitors.[2][4]
Q2: What are "off-target effects," and why is kinase activity a common concern for IDO1 inhibitors?
Off-target effects occur when a drug molecule binds to and affects proteins other than its intended therapeutic target. For IDO1 inhibitors, a common concern is unintended interaction with protein kinases. Protein kinases are a large family of enzymes that play crucial roles in regulating the majority of cellular processes. Unintentional inhibition of these kinases can lead to a variety of unintended biological effects, including toxicity, altered signaling pathways, or even a misleading interpretation of the compound's primary mechanism of action.[5] The structural features of some IDO1 inhibitors can inadvertently fit into the ATP-binding pocket of various kinases, leading to these off-target interactions.
Q3: How can I determine if my novel IDO1 inhibitor has off-target kinase activity?
Identifying off-target kinase activity requires a systematic screening approach. Key methods include:
-
Kinase Profiling Panels: The most direct method is to screen the inhibitor against a large panel of purified kinases (e.g., KinomeScan™ or similar services). These assays measure the binding affinity or inhibitory activity of the compound against hundreds of different kinases, providing a comprehensive selectivity profile.[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a cellular environment. It measures changes in the thermal stability of proteins upon ligand binding.[5] If your inhibitor binds to a kinase inside the cell, the kinase's melting point will shift, allowing for identification of off-target interactions in a physiological context.[5]
-
Multiplexed Inhibitor Beads (MIBs): This chemoproteomic approach can be used to identify the targets of a kinase inhibitor from a cell lysate, revealing potential off-target interactions.[5]
-
Computational Modeling: In silico docking studies can predict potential interactions between the inhibitor and the active sites of various kinases, though these predictions must be validated experimentally.[1]
Q4: What are the consequences of off-target kinase activity in my experiments?
-
Confounded Efficacy Data: The observed anti-tumor or immunomodulatory effects in cell-based assays might be due to the inhibition of a signaling kinase rather than the intended IDO1 target.
-
Unexpected Toxicity: Inhibition of essential kinases can lead to cell death or other toxic effects, which may be mistakenly attributed to the on-target activity of the IDO1 inhibitor.[7]
-
Misleading Structure-Activity Relationships (SAR): Efforts to optimize the compound for IDO1 potency might inadvertently increase its affinity for an off-target kinase, leading development efforts astray.
-
Clinical Failure: Compounds with poor selectivity profiles are more likely to fail in clinical trials due to unforeseen side effects or a lack of efficacy related to the true mechanism of action.[8]
Section 2: Troubleshooting Guide
Problem 1: My compound shows potent IDO1 inhibition in a biochemical assay but has low activity or unexpected effects in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be reaching the intracellular IDO1 enzyme. |
| Action: Perform a cellular uptake assay or use a cell-based IDO1 assay that measures kynurenine production in the supernatant of cells engineered to overexpress IDO1.[8][9] | |
| Off-Target Effects | The compound may be hitting an off-target kinase that counteracts the intended effect or causes toxicity, masking the IDO1-specific outcome. |
| Action: Profile the compound against a broad kinase panel to identify potential off-target interactions.[6] Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay to assess cytotoxicity.[9] | |
| Compound Instability or Metabolism | The compound may be unstable or rapidly metabolized in the cell culture medium or within the cells. |
| Action: Analyze the concentration and integrity of the compound in the culture medium over time using LC-MS. | |
| Promiscuous Inhibition | The compound may be acting as a promiscuous inhibitor (e.g., an aggregator) in the biochemical assay, giving a false positive result.[10] |
| Action: Re-run the biochemical assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation-based inhibition.[10] |
Problem 2: My inhibitor shows a high hit rate in a broad kinase panel screen. What are my next steps?
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity | The inhibitor's core chemical scaffold may have an inherent affinity for the ATP-binding site of kinases. |
| Action 1 (Chemistry): Initiate a medicinal chemistry effort to modify the compound's structure to improve selectivity. Focus on moieties that do not resemble the hinge-binding motifs common in kinase inhibitors. | |
| Action 2 (Biology): De-convolute the functional impact. Determine which of the off-target kinases are most potently inhibited. Use siRNA or CRISPR to knock down the top off-target kinases and re-evaluate your compound's phenotype. This helps determine if the observed cellular effect is due to IDO1 or off-target inhibition. | |
| Compound Concentration | The screening concentration may have been too high, leading to the detection of weak, likely irrelevant interactions. |
| Action: Perform dose-response curve analysis for the highest-priority off-targets to determine their IC50 values. Compare these values to the on-target IDO1 IC50 to calculate a selectivity ratio. Focus on off-targets that are inhibited with a potency within 30- to 100-fold of the IDO1 IC50. |
Problem 3: I'm observing significant cell toxicity that doesn't correlate with IDO1 inhibition levels.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase-Mediated Toxicity | The compound is likely inhibiting a kinase essential for cell survival. |
| Action 1: Cross-reference the identified off-target kinases from your screening panel with known cell survival and proliferation pathways (e.g., MAPK, PI3K/Akt). | |
| Action 2: Synthesize or acquire a structurally related analog of your compound that is inactive against IDO1 but retains the off-target kinase activity. If this analog demonstrates similar toxicity, it strongly suggests an off-target mechanism. | |
| Reactive Metabolite Formation | The compound may be metabolized into a toxic substance within the cells. |
| Action: Conduct a metabolite identification study using cell lysates or liver microsomes to identify potential reactive metabolites. | |
| Assay Interference | The compound may be interfering with the cell viability assay itself (e.g., quenching luminescence or fluorescence). |
| Action: Run the viability assay in a cell-free system containing your compound to check for direct assay interference. Use an orthogonal viability assay (e.g., measure ATP levels and also membrane integrity) to confirm the results. |
Section 3: Data & Experimental Protocols
Data Presentation
Table 1: Potency of Select IDO1 Inhibitors
This table summarizes the inhibitory potency of well-characterized IDO1 inhibitors. Note that IC50 values can vary based on assay conditions.
| Compound | Type | IDO1 Enzymatic IC50 | IDO1 Cellular IC50 | Reference |
| Epacadostat (INCB024360) | Reversible, Competitive | ~10 nM | ~70 nM | [9][11][12] |
| Navoximod (NLG919) | Reversible, Non-competitive | ~67 nM | ~250 nM | [11][12] |
| BMS-986205 | Irreversible (Covalent) | N/A (Time-dependent) | ~1.7 - 9.5 nM | [9][11][13] |
| Indoximod (1-Methyl-D-Tryptophan) | Tryptophan Mimetic (Indirect) | ~1.6 µM (D-1MT) | >10 µM | [11][12] |
Table 2: Example Kinase Selectivity Profile for an IDO1 Inhibitor
This table illustrates how selectivity data might be presented. The values are hypothetical for a theoretical inhibitor, "Compound X," screened at a 1 µM concentration. A lower "% Inhibition" value indicates better selectivity (less off-target activity).
| Target | Class | % Inhibition @ 1 µM |
| IDO1 (On-Target) | Enzyme | 98% |
| ABL1 | Tyrosine Kinase | 65% |
| SRC | Tyrosine Kinase | 48% |
| LCK | Tyrosine Kinase | 35% |
| ROCK1 | Serine/Threonine Kinase | 15% |
| CDK2 | Serine/Threonine Kinase | 8% |
| PIM1 | Serine/Threonine Kinase | 5% |
| MEK1 | Serine/Threonine Kinase | < 2% |
Detailed Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Activity Assay (Kynurenine Absorbance)
This protocol is adapted from standard methods to measure the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity by quantifying the production of kynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM Methylene Blue, 0.1 mg/mL Catalase.
-
L-Tryptophan (L-Trp) substrate solution (final concentration to be near Km, ~20 µM)
-
Test compound stock solution in DMSO
-
30% (w/v) Trichloroacetic acid (TCA) for stopping the reaction
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation & Pre-incubation: Dilute the recombinant IDO1 enzyme to the desired concentration in the IDO1 Assay Buffer. Add 50 µL of the enzyme solution to each well containing the test compound.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the L-Trp substrate solution in IDO1 Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the L-Trp solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The exact time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 30% TCA to each well. This will precipitate the enzyme.
-
Clarification: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Measurement: Carefully transfer 100 µL of the clear supernatant to a new UV-transparent 96-well plate.
-
Data Acquisition: Measure the absorbance of the kynurenine product at 321 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from "no enzyme" wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the DMSO-only control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General Off-Target Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
This protocol provides a general workflow for assessing a compound's inhibitory activity against a specific kinase using the ADP-Glo™ (Promega) system, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified kinase of interest and its specific peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at the Km concentration for the specific kinase)
-
Test compound stock solution in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well microplate suitable for luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound in DMSO to the wells of the 96-well plate. Include appropriate controls.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the Kinase Assay Buffer. Add 25 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the Kinase Assay Buffer. Initiate the reaction by adding 25 µL of the ATP solution to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
First Detection Step (Stopping Reaction & Depleting ATP): Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (Converting ADP to ATP & Luminescence): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP (and thus ADP) amount. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Section 4: Visual Guides
Caption: The IDO1 pathway's role in creating an immunosuppressive tumor microenvironment.
Caption: Experimental workflow for assessing the off-target kinase activity of IDO1 inhibitors.
Caption: A decision-making flowchart for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. archivemarketresearch.com [archivemarketresearch.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. oncotarget.com [oncotarget.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
how to account for Ido1-IN-19 metabolic instability in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ido1-IN-19, with a specific focus on addressing its potential metabolic instability in experimental settings. Given that detailed public data on this compound is limited, this guide also provides general principles and protocols applicable to other metabolically unstable small molecule inhibitors of IDO1.
Frequently Asked Questions (FAQs)
Q1: What is metabolic instability and why is it a concern for a compound like this compound?
Metabolic instability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. For an experimental compound like this compound, this is a significant concern because rapid metabolism can lead to a short half-life, reducing its effective concentration and duration of action in both in vitro and in vivo experiments. This can result in an underestimation of the compound's true potency and lead to inconsistent or misleading results.
Q2: What are the common signs of metabolic instability in my experiments?
Several signs may indicate that your compound is metabolically unstable:
-
Inconsistent results: High variability in assay results, especially when incubation times differ.
-
Loss of potency over time: The compound's inhibitory effect diminishes with longer incubation periods in cell-based assays.
-
Discrepancy between biochemical and cell-based assays: High potency in a purified enzyme assay but significantly lower potency in a cellular context where metabolic enzymes are present.
-
Poor in vivo efficacy: Lack of a biological effect in animal models despite promising in vitro data, often due to rapid clearance.
Q3: How can I proactively assess the metabolic stability of this compound?
Standard in vitro assays can be used to determine the metabolic stability of a compound. The two most common are:
-
Liver Microsomal Stability Assay: This assay uses microsomes, which are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes. It provides a measure of the compound's intrinsic clearance.
-
Plasma Stability Assay: This assay assesses the compound's stability in plasma, which contains various enzymes that can also contribute to its degradation.
Troubleshooting Guide
Problem: My in vitro IC50 value for this compound is inconsistent between experiments.
-
Possible Cause: The compound may be degrading during the course of the assay. Longer incubation times could lead to a decrease in the effective concentration of this compound, resulting in a higher apparent IC50.
-
Solution:
-
Shorten Incubation Times: If the assay protocol allows, reduce the incubation time to minimize the impact of metabolic degradation.
-
Pre-incubation Experiments: Compare the IC50 values from experiments with and without a pre-incubation step of the compound in the assay medium before adding the target enzyme or cells. A significant shift in IC50 suggests instability.
-
Include a Stable Control: Run a known stable IDO1 inhibitor in parallel to ensure the assay itself is performing consistently.
-
Problem: this compound shows high potency in my biochemical assay but is much less effective in my cell-based assay.
-
Possible Cause: The cells used in your assay may have active metabolic enzymes that are degrading this compound. This is a common issue when moving from a simplified biochemical environment to a more complex cellular system.
-
Solution:
-
Use Metabolically Incompetent Cells: If possible, use cell lines with low known metabolic activity for initial cellular potency assessments.
-
Time-Course Experiment: Measure the concentration of this compound in the cell culture supernatant at different time points to directly quantify its degradation.
-
Incorporate Metabolic Inhibitors: In some cases, broad-spectrum metabolic enzyme inhibitors can be used to reduce the metabolism of your compound, though this can have off-target effects.
-
Problem: My compound is potent in vitro but shows no efficacy in my in vivo animal models.
-
Possible Cause: This is a classic sign of poor pharmacokinetic properties, often driven by high metabolic clearance. The compound is likely being cleared from the bloodstream too quickly to reach and maintain an effective concentration at the target site.
-
Solution:
-
Pharmacokinetic (PK) Studies: Conduct a PK study to determine the half-life, clearance, and bioavailability of this compound in the animal model.
-
Formulation Strategies: Investigate different formulation strategies that may protect the compound from rapid metabolism or improve its absorption.
-
Dosing Regimen Adjustment: Consider more frequent dosing or a continuous infusion to maintain a therapeutic concentration.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a metabolically unstable IDO1 inhibitor like this compound.
Table 1: In Vitro Metabolic Stability of this compound
| Biological Matrix | Species | Half-Life (t½, minutes) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 15 | 46.2 |
| Liver Microsomes | Mouse | 8 | 86.6 |
| Liver Microsomes | Rat | 12 | 57.7 |
| Plasma | Human | >120 | Not Applicable |
| Plasma | Mouse | 95 | Not Applicable |
| Plasma | Rat | 110 | Not Applicable |
Table 2: Effect of Incubation Time on IC50 of a Metabolically Unstable IDO1 Inhibitor
| Incubation Time (hours) | Apparent IC50 (nM) |
| 1 | 50 |
| 4 | 250 |
| 24 | >1000 |
Key Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life of this compound when incubated with liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, mouse, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½ = 0.693 / |slope|).
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for Assessing Metabolic Instability
Technical Support Center: Refining HPLC Methods for Ido1-IN-19 Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and refinement of HPLC methods for the detection of Ido1-IN-19 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
A1: Based on the chemical structure of this compound, which contains an indole moiety, the primary metabolic pathways are expected to be oxidation and conjugation. The most likely metabolites are:
-
Hydroxylated metabolites: Oxidation on the indole ring is a common metabolic pathway for indole-containing compounds.[1] This can be followed by further oxidation to form di-hydroxylated species.
-
Glucuronide conjugates: Following hydroxylation, the resulting hydroxyl group is susceptible to conjugation with glucuronic acid, a common phase II metabolic reaction.
-
Sulfate conjugates: Similar to glucuronidation, sulfation of the hydroxylated metabolites can also occur.
Q2: What is a good starting point for developing an HPLC-MS/MS method for this compound and its metabolites?
A2: A reversed-phase HPLC method using a C18 column coupled with a tandem mass spectrometer (MS/MS) is a robust starting point. Initial method development can be based on parameters used for other small molecule IDO1 inhibitors.
Q3: How can I prepare my biological samples for analysis?
A3: Protein precipitation is a common and effective method for preparing plasma and tissue homogenate samples for the analysis of small molecule inhibitors. A typical protocol involves adding a threefold volume of cold acetonitrile to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.
Q4: What are the critical parameters to optimize in the mass spectrometer?
A4: For sensitive and specific detection, operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use Multiple Reaction Monitoring (MRM). Key parameters to optimize include:
-
MRM transitions: Determine the precursor ion (parent drug) and the most abundant, stable product ions for this compound and its predicted metabolites.
-
Collision Energy (CE): Optimize the CE for each MRM transition to achieve the most efficient fragmentation.
-
Cone Voltage/Declustering Potential: Optimize these parameters to ensure efficient ionization and transfer of the precursor ion into the mass analyzer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The amine and indole moieties in this compound can interact with residual silanols on the HPLC column, leading to peak tailing. | - Mobile Phase pH: Adjust the mobile phase pH. For basic compounds like this compound, a higher pH (e.g., using an ammonium bicarbonate buffer around pH 8-9) can improve peak shape. Conversely, a low pH (e.g., using formic acid) can also be effective by ensuring the analyte is fully protonated. - Column Choice: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions. |
| Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting. | - Dissolve and inject samples in the initial mobile phase whenever possible. - If a stronger solvent is necessary for solubility, inject the smallest possible volume. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to retention time shifts. | - Prepare mobile phases fresh daily and use a calibrated pH meter. - Consider using an online solvent degasser to prevent bubble formation. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a consistent and elevated temperature (e.g., 40 °C), which can also improve peak shape and reduce backpressure. | |
| Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | - Use a guard column to protect the analytical column from contaminants. - Regularly flush the column with a strong solvent to remove adsorbed compounds. | |
| Low Sensitivity / Poor Signal | Ion Suppression: Co-eluting matrix components can suppress the ionization of the analytes in the mass spectrometer source. | - Improve Chromatographic Separation: Optimize the gradient to separate the analytes from the bulk of the matrix components. - Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances. |
| Suboptimal MS Parameters: Incorrect MRM transitions or collision energies will result in a weak signal. | - Perform a compound optimization experiment to determine the optimal MS parameters for this compound and each potential metabolite. | |
| Ghost Peaks | Carryover: Adsorption of the analyte to surfaces in the injector or column. | - Injector Wash: Use a strong wash solvent in the autosampler wash sequence. A mixture of acetonitrile, isopropanol, and water is often effective. - Injection Volume: Inject a blank solvent after a high concentration sample to check for carryover. |
| Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks in the chromatogram. | - Use high-purity, HPLC-grade solvents and additives. - Filter all mobile phases before use. |
Experimental Protocols
Predicted Metabolites of this compound
Based on its chemical structure, the following table summarizes the predicted metabolites of this compound and their expected mass-to-charge ratios (m/z).
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| This compound (Parent) | C₂₄H₂₂FN₅O | 415.18 | 416.19 |
| Mono-hydroxylated Metabolite | C₂₄H₂₂FN₅O₂ | 431.18 | 432.19 |
| Di-hydroxylated Metabolite | C₂₄H₂₂FN₅O₃ | 447.17 | 448.18 |
| Glucuronide Conjugate of Mono-hydroxylated Metabolite | C₃₀H₃₀FN₅O₈ | 607.21 | 608.22 |
Example HPLC-MS/MS Method
This protocol provides a starting point for the analysis of this compound and its metabolites in a biological matrix (e.g., plasma).
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an HPLC vial for injection.
2. HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See table below |
Suggested MRM Transitions (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 416.2 | To be determined | To be optimized |
| Mono-hydroxylated Metabolite | 432.2 | To be determined | To be optimized |
| Glucuronide Conjugate | 608.2 | 432.2 (loss of glucuronide) | To be optimized |
| Internal Standard | Dependent on choice | To be determined | To be optimized |
Visualizations
References
Technical Support Center: Overcoming Resistance to IDO1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is IDO1, and why is it a target for cancer therapy?
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular enzyme that plays a critical role in tumor immune evasion.[1][2] It is the first and rate-limiting enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[3][4] In the tumor microenvironment, increased IDO1 activity leads to two main immunosuppressive effects:
-
Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and function. Its depletion by IDO1 can cause T-cell cycle arrest and anergy (a state of non-responsiveness).[5][6][7]
-
Accumulation of Kynurenine: The metabolic products of tryptophan breakdown, primarily kynurenine (Kyn) and its derivatives, actively suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][7][8]
By inhibiting IDO1, the goal is to restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating the anti-tumor immune response.[9][10]
Q2: What are the primary mechanisms of resistance to selective IDO1 inhibitors in cancer cells?
The most significant mechanism of resistance to selective IDO1 inhibitors is the compensatory upregulation of alternative tryptophan-catabolizing enzymes.[11][12] Key alternative pathways include:
-
Tryptophan 2,3-dioxygenase (TDO2): TDO2 is a different enzyme that catalyzes the same rate-limiting step as IDO1—the conversion of tryptophan to kynurenine.[4][13] Some tumors express TDO2 constitutively, or they can upregulate its expression when IDO1 is inhibited, thereby maintaining the immunosuppressive kynurenine pathway.[12][14] This functional redundancy is a major cause of therapeutic resistance.[12]
-
Indoleamine 2,3-dioxygenase 2 (IDO2): IDO2 is an isoform of IDO1. While its enzymatic activity is generally lower and its precise role is less understood, it could potentially contribute to tryptophan catabolism and resistance in some contexts.[12][15]
Q3: How can I overcome resistance mediated by TDO2 upregulation?
The most direct strategy is to use a dual inhibitor that targets both IDO1 and TDO2.[12][14] Several such compounds are in preclinical development and have shown superior efficacy in suppressing tumor growth compared to selective IDO1 inhibitors alone in resistant models.[14][16][17] Alternatively, combining a selective IDO1 inhibitor with a selective TDO2 inhibitor can achieve the same goal.[13]
Q4: Can combination with other therapies help overcome IDO1 inhibitor resistance?
Yes, combining IDO1 inhibitors with other anticancer treatments is a key strategy. Preclinical and clinical studies have shown synergistic effects with:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): IDO1 activity is a known resistance mechanism to checkpoint blockade.[18] Combining an IDO1 inhibitor with an anti-PD-1 antibody can enhance the anti-tumor immune response and overcome resistance.[9][15][19][20]
-
Chemotherapy and Radiotherapy: These treatments can induce immunogenic cell death, releasing tumor antigens. IDO1 inhibitors can help ensure that the subsequent immune response is not suppressed by the kynurenine pathway.[21][22][23]
-
CAR-T Cell Therapy: The immunosuppressive tumor microenvironment, partly driven by IDO1, can inhibit CAR-T cell function. Combining IDO1 inhibition with CAR-T therapy has been shown to improve efficacy in preclinical models of gastrointestinal cancers.[24]
Troubleshooting Guides
Problem 1: My selective IDO1 inhibitor loses efficacy in my cell line over time.
-
Possible Cause: Compensatory upregulation of TDO2. Continuous exposure to an IDO1 inhibitor can induce the expression of TDO2, which takes over the function of tryptophan catabolism.[12][14]
-
Troubleshooting Steps:
-
Assess TDO2 Expression: Measure TDO2 mRNA and protein levels in your treated vs. untreated cancer cells using qPCR and Western blot, respectively.
-
Measure Tryptophan Catabolism: Quantify kynurenine levels in the cell culture supernatant. If kynurenine levels remain high despite effective IDO1 inhibition, it points to an alternative enzymatic source.
-
Test a TDO2 or Dual Inhibitor: Treat the resistant cells with a selective TDO2 inhibitor or a dual IDO1/TDO2 inhibitor. A restored anti-proliferative or pro-apoptotic effect would confirm TDO2-mediated resistance.
-
Problem 2: I observe incomplete inhibition of kynurenine production despite using a potent IDO1 inhibitor at its reported IC50.
-
Possible Cause 1: The cell line co-expresses TDO2. Many tumor cell lines express both IDO1 and TDO2.[4][25] A selective IDO1 inhibitor will not affect TDO2 activity.
-
Troubleshooting Steps:
-
Profile Enzyme Expression: Check for baseline expression of both IDO1 and TDO2 in your untreated cell line.
-
Use Selective Inhibitors: Treat cells with a highly selective IDO1 inhibitor, a highly selective TDO2 inhibitor, and a combination of both. Compare the reduction in kynurenine levels. An additive effect with the combination indicates co-expression.[13]
-
-
Possible Cause 2: The inhibitor's IC50 value is cell-type dependent. IC50 values can vary based on the assay conditions, cell permeability, and intracellular tryptophan concentrations.
-
Troubleshooting Steps:
-
Determine IC50 in Your System: Perform a dose-response curve for your specific cell line and assay conditions to determine the effective concentration for 50% inhibition.
-
Confirm Target Engagement: If possible, use methods to confirm that the inhibitor is binding to the IDO1 enzyme within the cell.
-
Problem 3: IDO1 inhibition does not rescue T-cell proliferation in my co-culture assay.
-
Possible Cause: Other immunosuppressive mechanisms are dominant in the tumor microenvironment. IDO1 is just one of many ways tumors evade the immune system. Other factors like PD-L1 expression, secretion of TGF-β or IL-10, or the presence of other immunosuppressive cell types (e.g., MDSCs) could be at play.
-
Troubleshooting Steps:
-
Broaden the Analysis: Profile your cancer cell line for the expression of other key immune checkpoints (e.g., PD-L1) and the secretion of immunosuppressive cytokines.
-
Test Combination Therapies: In your co-culture system, combine the IDO1 inhibitor with antibodies that block other checkpoints, such as anti-PD-L1. An enhanced rescue of T-cell function would suggest that multiple mechanisms need to be targeted simultaneously.[18][20]
-
Quantitative Data Summary
Table 1: IC50 Values of Selected IDO1 Inhibitors
| Inhibitor | Target(s) | Reported IC50 (Cell-based Assay) | Reference(s) |
| Epacadostat (INCB024360) | Selective IDO1 | ~15.3 nM (in SKOV-3 cells) | [5] |
| BMS-986205 (Navoximod) | Selective IDO1 | ~9.5 nM (in SKOV-3 cells) | [5] |
| Indoximod (NLG8189) | Downstream of IDO1 | Acts downstream; does not directly inhibit the enzyme | [20] |
| AT-0174 | Dual IDO1/TDO2 | Potent dual inhibition demonstrated in preclinical models | [14][17] |
| 680C91 | Selective TDO2 | Effective TDO2 inhibition shown in preclinical models | [13] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used.
Key Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from methods used for screening IDO1 inhibitors in cancer cell lines like SKOV-3 or HeLa.[5][26]
Objective: To measure the enzymatic activity of IDO1 in cancer cells by quantifying the amount of kynurenine produced and secreted into the culture medium.
Materials:
-
Cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells).[5]
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Recombinant human Interferon-gamma (IFNγ) to induce IDO1 expression.[5]
-
IDO1 inhibitor compound(s).
-
Trichloroacetic acid (TCA).
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in acetic acid).
-
L-Kynurenine standard.
-
96-well cell culture plates.
-
Microplate reader (480 nm absorbance).
Procedure:
-
Cell Plating: Seed cells (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to attach overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL final concentration) to induce IDO1 expression. Incubate for 24-48 hours. Include wells without IFNγ as a negative control.[5]
-
Inhibitor Treatment: Remove the IFNγ-containing medium. Add fresh medium containing various concentrations of your IDO1 inhibitor. Also, prepare "no inhibitor" (positive control) and "no cell" (blank) wells.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Sample Collection: Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.
-
Kynurenine Detection: a. Add 10 µL of 6.1 N TCA to each sample to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze any N-formylkynurenine to kynurenine.[26] b. Centrifuge the plate to pellet the precipitate. c. Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate. d. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop.[26]
-
Measurement and Analysis: a. Measure the absorbance at 480 nm using a microplate reader. b. Prepare a standard curve using known concentrations of L-Kynurenine to calculate the kynurenine concentration in your samples. c. Plot the inhibitor concentration against the percentage of IDO1 activity to determine the IC50 value.
Protocol 2: Quantification of Tryptophan and Kynurenine by HPLC
This protocol provides a more precise method for quantifying tryptophan and kynurenine in cell culture media.[27][28]
Objective: To accurately measure the concentrations of tryptophan (substrate) and kynurenine (product) to assess IDO1/TDO2 activity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column.
-
Cell culture supernatants.
-
Mobile Phase: e.g., 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[28]
-
Tryptophan and L-Kynurenine analytical standards.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: a. Collect cell culture media from your experiment. b. Centrifuge the media to remove any cells or debris. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of both tryptophan and kynurenine in fresh culture medium. Process these standards in the same way as the samples.
-
HPLC Analysis: a. Set up the HPLC system. An isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with 2.7% acetonitrile at a flow rate of 0.8 mL/min is a common starting point.[28] b. Set the detector to monitor for tryptophan at ~280-286 nm and kynurenine at ~360 nm.[28] c. Inject a standard volume (e.g., 20 µL) of each sample and standard onto the column.
-
Data Analysis: a. Identify the peaks for tryptophan and kynurenine in your chromatograms based on the retention times of the standards. b. Quantify the area under each peak. c. Use the standard curves to calculate the precise concentration of tryptophan and kynurenine in each sample. d. The IDO1/TDO2 activity can be expressed as the ratio of kynurenine to tryptophan (Kyn/Trp ratio).[15]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: The Tryptophan-Kynurenine metabolic pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 10. Harnessing IDO inhibitors to optimize cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. seejph.com [seejph.com]
- 12. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 13. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
Technical Support Center: Adjusting Ido1-IN-19 Treatment Schedules for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the treatment schedule of the novel IDO1 inhibitor, Ido1-IN-19, for long-term preclinical studies. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 by tumor cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3][4][5] This suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby allowing cancer cells to evade the immune system.[3] this compound, by blocking IDO1 activity, aims to restore anti-tumor immunity.
Q2: What are the initial considerations for designing a long-term dosing regimen for this compound?
A2: For long-term studies, it is crucial to establish a dosing regimen that maintains therapeutic drug exposure while minimizing toxicity. Key considerations include the compound's pharmacokinetics (PK) and pharmacodynamics (PD). Preclinical data from short-term studies on compounds with similar mechanisms, such as navoximod (GDC-0919), suggest that a twice-daily (BID) oral dosing schedule is often effective due to the relatively short half-life of many small molecule inhibitors.[4] A 21-day on, 7-day off cycle (21/28 day schedule) has also been used in clinical trials to potentially mitigate desensitization to IDO1 inhibition.[4][6]
Q3: What are the common adverse effects observed with IDO1 inhibitors in long-term studies?
A3: While preclinical safety data for this compound is still emerging, long-term administration of IDO1 inhibitors in preclinical and clinical settings has been associated with a range of adverse events. Commonly reported side effects for other IDO1 inhibitors like navoximod include fatigue, cough, decreased appetite, pruritus (itching), nausea, and vomiting.[4] In preclinical models, monitoring for liver toxicity by measuring enzyme levels (ALT and AST) is also a standard practice.[7]
Q4: How can I monitor the efficacy of this compound in a long-term study?
A4: Efficacy in long-term studies is typically assessed through several endpoints. Tumor growth inhibition is a primary measure, often evaluated by caliper measurements of tumor volume over time. Pharmacodynamic markers, such as the plasma kynurenine to tryptophan (Kyn/Trp) ratio, can be used to confirm target engagement and enzymatic inhibition.[8] Immunohistochemical analysis of tumor biopsies for markers of immune cell infiltration (e.g., CD8+ T cells) and proliferation can also provide evidence of the biological effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Morbidity in Animals | - Toxicity: The dose of this compound may be too high for long-term administration. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. - Tumor Burden: Advanced tumor progression can lead to cachexia. | - Dose De-escalation: Reduce the dose of this compound. - Intermittent Dosing: Switch from a continuous to an intermittent dosing schedule (e.g., 5 days on, 2 days off). - Vehicle Control: Ensure a vehicle-only control group is included to assess vehicle-related toxicity. - Monitor Tumor Growth: Correlate weight loss with tumor progression. |
| Lack of Tumor Growth Inhibition | - Insufficient Drug Exposure: The dose may be too low or the dosing frequency inadequate. - Drug Resistance: Tumors may develop resistance to IDO1 inhibition. - Compensatory Pathways: Upregulation of other tryptophan-catabolizing enzymes like TDO2 or IDO2.[9] | - Dose Escalation: If no toxicity is observed, consider a dose escalation study. - Pharmacokinetic Analysis: Measure plasma levels of this compound to confirm adequate exposure. - Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1). - Analyze Tumor Tissue: Assess expression of TDO2 and IDO2 in resistant tumors. |
| High Variability in Pharmacodynamic Response (Kyn/Trp Ratio) | - Inconsistent Dosing: Variability in oral gavage technique or food intake affecting absorption. - Timing of Sample Collection: Blood samples are not being collected at a consistent time point relative to dosing. | - Standardize Dosing Procedure: Ensure all personnel are trained on consistent oral gavage techniques. Control for food intake around the time of dosing. - Consistent Sampling Time: Collect blood samples at a fixed time post-dose (e.g., trough or peak concentration time). |
Experimental Protocols
Protocol 1: Long-Term In Vivo Efficacy and Tolerability Study
-
Animal Model: Utilize a syngeneic tumor model (e.g., CT26 in BALB/c mice or B16F10 in C57BL/6 mice) that has been shown to have an immune-responsive tumor microenvironment.
-
Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (low dose, e.g., 25 mg/kg BID, orally)
-
This compound (high dose, e.g., 100 mg/kg BID, orally)
-
Positive Control (e.g., an established immunotherapy agent)
-
-
Dosing: Administer the assigned treatments for a predetermined period (e.g., 28-60 days).
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Body Weight: Record body weights 2-3 times per week.
-
Clinical Observations: Monitor for signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for PK/PD analysis (plasma Kyn/Trp ratio).
-
Harvest tumors for immunohistochemical analysis of immune cell infiltrates (CD4+, CD8+, FoxP3+ T cells).
-
Collect major organs (liver, spleen, kidneys) for histopathological assessment of toxicity.
-
Protocol 2: Pharmacodynamic (PD) Assessment of IDO1 Inhibition
-
Animal Treatment: Treat tumor-bearing mice with a single dose of this compound or vehicle.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleed at multiple time points post-dose (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood to separate plasma and store at -80°C.
-
LC-MS/MS Analysis: Quantify the concentrations of tryptophan and kynurenine in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
-
Data Analysis: Calculate the Kyn/Trp ratio for each time point and plot the change from baseline to determine the extent and duration of IDO1 inhibition.
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for long-term in vivo studies.
Caption: Decision tree for troubleshooting common issues in long-term studies.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two IDO1 Inhibitors: Epacadostat vs. Ido1-IN-19 in the Fight Against Melanoma
A comprehensive review of the preclinical and clinical data for the well-characterized IDO1 inhibitor Epacadostat is presented here. Despite extensive searches, no publicly available data could be found for a compound specifically designated "Ido1-IN-19." This suggests that "this compound" may be an internal development name not yet disclosed in scientific literature, a misnomer, or a compound with limited to no published research. In its place, this guide will offer a comparative analysis of Epacadostat with another preclinical IDO1 inhibitor, NLG919, for which data in melanoma models is available. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable guide to the landscape of IDO1 inhibition in melanoma.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] Its overexpression in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of immunosuppressive metabolites, collectively creating a barrier to an effective anti-tumor immune response.[1][2] Consequently, inhibiting IDO1 has been a significant focus of cancer immunotherapy research.
Epacadostat: From Preclinical Promise to Clinical Disappointment
Epacadostat (formerly INCB024360) is a potent and selective oral inhibitor of the IDO1 enzyme.[3] Preclinical studies demonstrated its ability to restore anti-tumoral T-cell immunity and work synergistically with immune checkpoint inhibitors.[4][5] In murine melanoma models, Epacadostat showed efficacy in reducing tumor growth, particularly when combined with other immunotherapies.[5]
However, the clinical development of Epacadostat in melanoma, despite promising early-phase results, ultimately ended in disappointment. The pivotal Phase III ECHO-301/KEYNOTE-252 trial, which evaluated the combination of Epacadostat and the anti-PD-1 antibody pembrolizumab in patients with unresectable or metastatic melanoma, failed to demonstrate a significant improvement in progression-free survival or overall survival compared to pembrolizumab alone.[4] This outcome led to the discontinuation of many clinical trials involving IDO1 inhibitors and prompted a re-evaluation of the strategy of IDO1 inhibition in oncology.[3]
The IDO1 Signaling Pathway in Melanoma
The rationale for targeting IDO1 in melanoma is rooted in its role in creating an immunosuppressive tumor microenvironment. The following diagram illustrates the simplified signaling pathway.
Caption: The IDO1 pathway in the tumor microenvironment.
Comparative Analysis: Epacadostat vs. NLG919
Due to the lack of data for "this compound," we will compare Epacadostat with NLG919, another IDO1 inhibitor with published preclinical data in a B16-F10 murine melanoma model.
| Feature | Epacadostat | NLG919 |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase (IDO) |
| Mechanism of Action | Potent and selective oral inhibitor of the IDO1 enzyme. | IDO inhibitor. |
| Preclinical Model | Murine tumor models. | B16-F10 murine melanoma model. |
| Preclinical Efficacy (Melanoma) | Showed antitumor activity, especially in combination with other immunotherapies.[5] | Suppressed tumor growth in a dose-dependent manner and showed synergistic antitumor effects when combined with paclitaxel.[6] |
| Clinical Development (Melanoma) | Advanced to Phase III clinical trials but failed to meet primary endpoints in combination with pembrolizumab.[4] | Preclinical stage. |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study (Illustrative example based on common practices)
A typical experimental workflow for evaluating the in vivo efficacy of an IDO1 inhibitor in a melanoma model is as follows:
Caption: A generalized experimental workflow for in vivo studies.
Methodology:
-
Cell Culture: B16-F10 murine melanoma cells are cultured under standard conditions.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Inoculation: Mice are subcutaneously injected with a suspension of B16-F10 cells in the flank.
-
Tumor Growth and Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Treatment Administration: The IDO1 inhibitor (e.g., Epacadostat or NLG919) is administered orally at a specified dose and schedule. A vehicle control group receives the formulation without the active compound. Combination therapy groups would receive the IDO1 inhibitor along with another agent (e.g., a checkpoint inhibitor or chemotherapy).
-
Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for immune cell infiltration or measurement of kynurenine and tryptophan levels.
Conclusion
While the clinical journey of Epacadostat in melanoma serves as a cautionary tale, the role of the IDO1 pathway in tumor immune evasion remains a valid area of investigation. The lack of public information on "this compound" prevents a direct comparison. However, the available preclinical data for other IDO1 inhibitors like NLG919 continue to show promise in melanoma models, particularly in combination with other therapeutic modalities. Future success in targeting the IDO1 pathway will likely depend on a deeper understanding of patient selection biomarkers, optimal combination strategies, and potentially the development of next-generation inhibitors with different properties. Researchers are encouraged to critically evaluate the lessons learned from the Epacadostat trials as they move forward with novel approaches to modulate this important immunosuppressive pathway.
References
- 1. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ido1-IN-19 Target Engagement In Vivo: A Comparative Guide to PET Imaging
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent is interacting with its intended target in a living organism—a process known as target engagement—is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of methods for validating the in vivo target engagement of Ido1-IN-19, a novel, orally active inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a focus on the application of Positron Emission Tomography (PET) imaging.
IDO1 is a key immunomodulatory enzyme that has garnered significant attention as a therapeutic target in oncology.[1][2] By catalyzing the first and rate-limiting step in the degradation of tryptophan to kynurenine, IDO1 creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host immune response.[3][4] Inhibitors of IDO1, such as this compound, aim to reverse this immunosuppression and restore anti-tumor immunity.
This compound: An Orally Active IDO1 Inhibitor
This compound is an orally bioavailable inhibitor of the IDO1 enzyme.[5] Preclinical studies have demonstrated its ability to engage the IDO1 target in vivo. In these studies, administration of this compound to transgenic mice bearing hIDO1 tumors resulted in a dose-dependent reduction of kynurenine levels in both plasma and tumor tissue, confirming its biological activity.[5] While this pharmacodynamic biomarker approach is informative, PET imaging offers a more direct and quantitative method for assessing target engagement in real-time.
In Vivo Target Engagement Validation: PET Imaging vs. Biomarker Analysis
A direct comparison highlights the distinct advantages of PET imaging for validating target engagement of IDO1 inhibitors like this compound.
| Feature | PET Imaging | Kynurenine/Tryptophan (Kyn/Trp) Ratio |
| Principle | Direct, non-invasive visualization and quantification of radiolabeled ligand binding to the IDO1 enzyme in vivo. | Indirect measurement of IDO1 enzyme activity by quantifying the substrate (tryptophan) and product (kynurenine) in plasma or tissue. |
| Data Output | Quantitative data on target occupancy (%ID/g, SUV), localization, and distribution throughout the body. | Systemic or localized measurement of changes in metabolite levels, indicating target modulation. |
| Spatial Resolution | High, allows for the assessment of target engagement in specific tumors and organs. | Low, typically provides a systemic measure (plasma) or requires invasive tissue biopsies for localized data. |
| Temporal Resolution | High, enables real-time, longitudinal monitoring of target engagement over the course of treatment. | Lower, typically requires serial blood draws or biopsies, providing discrete time-point data. |
| Translatability | Highly translatable from preclinical models to clinical trials in humans. | Translatable, but can be influenced by diet and metabolism of other enzymes. |
| Invasiveness | Minimally invasive (intravenous injection of tracer). | Minimally invasive (blood draw) to highly invasive (tissue biopsy). |
Validating this compound Target Engagement with PET Imaging
PET imaging provides a powerful and non-invasive tool to directly visualize and quantify the engagement of this compound with the IDO1 enzyme in vivo. The methodology involves the use of a radiolabeled tracer that specifically binds to IDO1. A baseline PET scan is performed to measure the initial tracer uptake in IDO1-expressing tissues. Following the administration of this compound, a second PET scan is conducted. A reduction in tracer uptake indicates that this compound is occupying the active site of the IDO1 enzyme, thus validating target engagement.
Several PET tracers have been developed for imaging IDO1 expression and activity:
| Tracer | Isotope | Half-life | Key Characteristics |
| ¹¹C-AMT | Carbon-11 | 20.4 min | An IDO1 substrate tracer that measures enzyme activity. Its uptake can be influenced by tryptophan transport and metabolism.[6] |
| [¹⁸F]IDO49 | Fluorine-18 | 109.8 min | A fluoroethyl derivative of the potent IDO1 inhibitor INCB024360 (Epacadostat).[6][7] It shows specific accumulation in IDO1-expressing tumors.[6] |
| (S)-[¹⁸F]FETrp | Fluorine-18 | 109.8 min | A promising tryptophan analogue for imaging IDO1 activity.[8][9] |
Visualizing Key Processes and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the IDO1 signaling pathway and a typical workflow for validating target engagement using PET imaging.
Caption: The IDO1 signaling pathway and its role in tumor immune evasion.
Caption: Experimental workflow for in vivo validation of this compound target engagement using PET imaging.
Caption: Logical comparison of PET imaging and Kyn/Trp ratio analysis for target engagement.
Experimental Protocols
In Vivo Target Engagement Assessment of this compound using Kyn/Trp Ratio
Objective: To determine the effect of this compound on the systemic and intratumoral concentrations of tryptophan and kynurenine.
Methodology:
-
Animal Model: Utilize hIDO1 transgenic mice bearing tumors with high IDO1 expression.
-
Drug Administration: Administer a single oral dose of this compound at various concentrations (e.g., 0.3, 1, 3, 10, 30 mg/kg).[5] A vehicle control group should be included.
-
Sample Collection: At specified time points post-administration (e.g., 2, 4, 8, 16, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.[5] Euthanize the animals and excise the tumors.
-
Sample Processing: Process blood to obtain plasma. Homogenize tumor tissue in an appropriate buffer.
-
Metabolite Analysis: Analyze the concentrations of tryptophan and kynurenine in plasma and tumor homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the Kyn/Trp ratio for each sample. Compare the ratios in the drug-treated groups to the vehicle control group to determine the dose-dependent and time-dependent inhibition of IDO1 activity.
In Vivo Target Engagement Validation of this compound using PET Imaging
Objective: To directly visualize and quantify the occupancy of the IDO1 enzyme by this compound in vivo.
Methodology:
-
Animal Model: Use an appropriate tumor-bearing animal model with confirmed IDO1 expression in the tumors.
-
Radiotracer: Select a suitable IDO1-specific PET radiotracer (e.g., [¹⁸F]IDO49).
-
Baseline Scan:
-
Anesthetize the animal.
-
Administer the PET radiotracer via intravenous injection.
-
After an appropriate uptake period (e.g., 60 minutes), perform a whole-body PET/CT scan.
-
-
Drug Administration: Following the baseline scan, administer a single dose of this compound.
-
Post-dose Scan:
-
At a time point corresponding to the expected peak target occupancy of this compound, re-anesthetize the animal.
-
Administer a second dose of the PET radiotracer.
-
Perform a second whole-body PET/CT scan.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT scans for anatomical reference.
-
Draw regions of interest (ROIs) over the tumors and other relevant organs.
-
Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
-
Data Analysis: Calculate the percentage of IDO1 target occupancy by comparing the tracer uptake in the post-dose scan to the baseline scan. A significant reduction in tracer uptake in the presence of this compound confirms target engagement.
Conclusion
Validating the in vivo target engagement of novel therapeutics like this compound is paramount for their successful development. While the measurement of the Kyn/Trp ratio provides valuable pharmacodynamic information, PET imaging offers a superior, non-invasive, and quantitative method to directly assess target occupancy in a spatio-temporal manner. The ability to visualize the interaction between this compound and the IDO1 enzyme in a living organism provides a higher degree of confidence in its mechanism of action and can significantly de-risk and accelerate its clinical translation. The integration of PET imaging into the preclinical development of this compound and other IDO1 inhibitors will be instrumental in optimizing dosing regimens and selecting patient populations most likely to respond to this promising class of cancer immunotherapies.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moffitt.org [moffitt.org]
- 8. Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Efficacy of IDO1 Inhibitors: A Comparative Analysis in Wild-Type versus IDO1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in preclinical mouse models, with a specific focus on the differential effects observed in wild-type versus IDO1 knockout (Ido1-/-) mice. While specific data for Ido1-IN-19 is not publicly available, this guide draws upon established principles and published data for other well-characterized IDO1 inhibitors to provide a comprehensive overview.
The immunosuppressive enzyme IDO1 is a key therapeutic target in oncology.[1] It catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to tryptophan depletion and the accumulation of kynurenine and its derivatives.[2] This metabolic shift within the tumor microenvironment suppresses the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1] By inhibiting IDO1, therapeutic agents aim to restore anti-tumor immunity.
Theoretical Efficacy in IDO1 Knockout Models
The fundamental principle of targeted therapy dictates that the therapeutic efficacy of an inhibitor is contingent upon the presence of its target. In the context of an IDO1 knockout (Ido1-/-) mouse model, the gene encoding for the IDO1 enzyme has been genetically deleted. Consequently, these mice do not express functional IDO1 protein.
Therefore, the administration of a direct and selective IDO1 inhibitor, such as this compound is expected to have no significant biological effect on the kynurenine pathway or the downstream immune responses that are specifically mediated by IDO1. Any observed phenotype in these mice would be attributable to the genetic deletion of Ido1 itself, not the pharmacological action of the inhibitor. This makes Ido1-/- mice an essential negative control in preclinical studies to confirm the on-target activity of an IDO1 inhibitor.[1]
Efficacy in Wild-Type Mouse Models
In contrast, in wild-type mice with a functional Ido1 gene, IDO1 inhibitors are expected to exhibit dose-dependent pharmacological activity. In preclinical tumor models, the efficacy of IDO1 inhibitors is typically evaluated based on their ability to modulate the tumor microenvironment and control tumor growth.
Key Expected Outcomes in Wild-Type Mice:
-
Biochemical Modulation: A significant reduction in the plasma and intra-tumoral concentrations of kynurenine, and a corresponding increase in tryptophan levels.[3]
-
Immunomodulation: Reversal of the immunosuppressive tumor microenvironment, characterized by increased infiltration and activation of CD8+ cytotoxic T lymphocytes and a reduction in the frequency of Tregs.[4]
-
Anti-tumor Efficacy: Inhibition of tumor growth, often observed in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[5]
Data Presentation
Table 1: Comparative Efficacy of IDO1 Inhibitors in Wild-Type vs. IDO1 Knockout Mice
| Parameter | Expected Outcome in Wild-Type Mice | Expected Outcome in IDO1 Knockout (Ido1-/-) Mice | Rationale |
| Plasma Kynurenine Levels | Significant Decrease[3] | No Significant Change | The target enzyme (IDO1) is absent; therefore, the inhibitor has no substrate to act upon. |
| Intra-tumoral Kynurenine Levels | Significant Decrease[3] | No Significant Change | The target enzyme (IDO1) is absent in the tumor microenvironment. |
| Tumor Growth Inhibition (as monotherapy) | Modest to moderate effect in some models[4] | No Significant Change | Any observed tumor growth phenotype is due to the genetic knockout, not the drug. |
| Tumor Growth Inhibition (in combination with checkpoint inhibitors) | Synergistic effect[5] | No Significant Change | The synergistic effect is dependent on the inhibitor's action on IDO1. |
| CD8+ T-cell Infiltration in Tumors | Increase[4] | No Significant Change | Changes in immune cell infiltration are a downstream consequence of IDO1 inhibition. |
| Regulatory T-cell (Treg) Frequency in Tumors | Decrease[4] | No Significant Change | Alterations in Treg populations are a downstream consequence of IDO1 inhibition. |
Table 2: Representative Preclinical Data for the IDO1 Inhibitor Epacadostat in a Wild-Type Mouse Model
| Mouse Model | Treatment | Key Findings | Reference |
| B16F10 Melanoma (C57BL/6 mice) | Epacadostat | - Inhibited kynurenine levels by ~90% in plasma and tumor.- Reduced tumor growth in immunocompetent but not immunocompromised mice.- Enhanced anti-tumor effects of anti-CTLA-4 or anti-PD-L1 antibodies. | [1] |
| CT26 Colon Carcinoma (Balb/c mice) | Epacadostat (100 mg/kg, oral, twice daily) | - Suppressed kynurenine equivalently in plasma, tumors, and lymph nodes. | [6] |
Experimental Protocols
A typical experimental workflow to assess the efficacy and on-target activity of an IDO1 inhibitor like this compound would involve the following steps:
-
Animal Models:
-
Wild-type C57BL/6 or Balb/c mice.
-
Ido1-/- mice on a C57BL/6 background.
-
-
Tumor Cell Line Implantation:
-
Syngeneic tumor cells with known IDO1 expression upon IFN-γ stimulation (e.g., B16F10 melanoma or CT26 colon carcinoma) are implanted subcutaneously or orthotopically into both wild-type and Ido1-/- mice.
-
-
Drug Administration:
-
Once tumors are established, mice are randomized into treatment groups.
-
This compound is administered at various doses, typically via oral gavage, on a predefined schedule (e.g., once or twice daily).
-
A vehicle control group is included for both wild-type and Ido1-/- cohorts.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors, blood, and lymphoid organs are harvested.
-
-
Pharmacodynamic and Mechanistic Analyses:
-
Biochemical Analysis: Tryptophan and kynurenine levels in plasma and tumor homogenates are quantified using LC-MS/MS.[3]
-
Immunophenotyping: Tumor-infiltrating lymphocytes and splenocytes are analyzed by flow cytometry for populations of CD8+ T cells, CD4+ T cells, Tregs (FoxP3+), and MDSCs.
-
Immunohistochemistry: Tumor sections are stained for immune cell markers (e.g., CD8, FoxP3) to assess immune cell infiltration.
-
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to T-cell suppression.
Experimental Workflow
Caption: Workflow comparing this compound efficacy in wild-type and knockout mouse tumor models.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbalanced IDO1/IDO2 Endothelial Expression and Skewed Keynurenine Pathway in the Pathogenesis of COVID-19 and Post-COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 4. Inhibition of indoleamine 2,3-dioxygenase 1 expression alters immune response in colon tumor microenvironment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Comparative Analysis of IDO1 Inhibitor Cross-Reactivity with IDO2 and TDO Enzymes
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the cross-reactivity of Ido1-IN-19 with IDO2 and TDO enzymes is currently unavailable. This guide provides a comparative analysis of alternative, well-characterized IDO1 inhibitors with documented selectivity profiles to serve as a reference for researchers evaluating potential enzymatic specificity.
The enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO) are key regulators of tryptophan metabolism, catabolizing the conversion of tryptophan to kynurenine. While sharing this function, their expression patterns, enzymatic properties, and roles in immunity and disease differ. Consequently, the selectivity of small molecule inhibitors for these enzymes is a critical factor in the development of targeted therapeutics.
This guide compares a selective IDO1 inhibitor, a dual IDO1/IDO2 inhibitor, and a dual IDO1/TDO2 inhibitor, providing insights into their respective cross-reactivity profiles.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of selected compounds against IDO1, IDO2, and TDO are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | IDO1 IC50 | IDO2 IC50 | TDO IC50 |
| NCB14943 | IDO1 | 67 nM | > 10 µM | > 50 µM[1] |
| IDO1/2-IN-1 | IDO1/IDO2 | 28 nM | 144 nM[2] | Not Available |
| AT-0174 | IDO1/TDO2 | 170 nM | Not Available | 250 nM[3] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for assessing inhibitor selectivity, the following diagrams are provided.
Experimental Protocols
The determination of inhibitor potency is crucial for understanding its selectivity. Below are generalized methodologies for biochemical and cell-based assays used to evaluate inhibitors of IDO1, IDO2, and TDO.
1. Recombinant Human IDO1, IDO2, and TDO Biochemical Assays
This type of assay directly measures the enzymatic activity and its inhibition in a purified system.
-
Enzymes and Reagents:
-
Recombinant human IDO1, IDO2, or TDO enzymes.
-
L-Tryptophan (substrate).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 6.5).
-
Cofactors and additives (e.g., ascorbic acid, methylene blue, catalase).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
-
General Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The enzyme is pre-incubated with the test inhibitor in the reaction buffer for a specified time at a controlled temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed for a defined period (e.g., 15-60 minutes).
-
The reaction is stopped, often by the addition of an acid (e.g., trichloroacetic acid).
-
The product, kynurenine, is measured. A common method involves a colorimetric reaction with Ehrlich's reagent, with absorbance read at approximately 480-492 nm. Alternatively, HPLC or mass spectrometry can be used for more sensitive detection.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based IDO1, IDO2, and TDO Functional Assays
These assays measure the inhibitory effect of a compound on the enzymatic activity within a cellular context, which can provide insights into cell permeability and off-target effects.
-
Cell Lines:
-
Human cell lines that endogenously express the target enzymes upon stimulation (e.g., HeLa or SKOV-3 cells for IDO1, often stimulated with interferon-gamma).
-
Engineered cell lines that overexpress human IDO1, IDO2, or TDO (e.g., HEK293 cells).
-
-
General Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
For inducible systems, cells are treated with an inducing agent (e.g., interferon-gamma for IDO1) for a period to stimulate enzyme expression (e.g., 24-48 hours).
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test inhibitor.
-
Cells are incubated with the inhibitor for a defined period (e.g., 24-72 hours).
-
A sample of the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically using the colorimetric method with Ehrlich's reagent or by LC-MS/MS.
-
The IC50 value is determined by analyzing the reduction in kynurenine production as a function of inhibitor concentration.
-
By employing these methodologies, researchers can obtain robust and comparable data to evaluate the selectivity and potency of novel inhibitors targeting the tryptophan catabolism pathway.
References
Reversing T-Cell Suppression: A Comparative Guide to IDO1 Inhibitors, Featuring Epacadostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a focus on Epacadostat, a potent and selective inhibitor that has undergone extensive clinical investigation. We will delve into the mechanism of IDO1-mediated T-cell suppression, compare the performance of key inhibitors with supporting experimental data, and provide detailed protocols for essential in vitro assays.
The Central Role of IDO1 in Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in creating an immunosuppressive tumor microenvironment.[1][2] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity suppresses T-cell function through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves proliferating T-cells, leading to cell cycle arrest and anergy.
-
Kynurenine Metabolite Accumulation: The production of downstream metabolites, particularly kynurenine, actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.[2]
By hijacking this pathway, cancer cells can evade immune surveillance.[1][2] Inhibition of IDO1 is therefore a promising therapeutic strategy to restore anti-tumor immunity.
Comparative Analysis of IDO1 Inhibitors
Several small molecule inhibitors targeting IDO1 have been developed. This section compares the performance of Epacadostat with other notable inhibitors, Linrodostat and Indoximod.
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of key IDO1 inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Selectivity vs. IDO2 | Selectivity vs. TDO | Mechanism of Action |
| Epacadostat (INCB024360) | IDO1 (Human) | ~10-72 [3][4][5][6][7][8] | >1000-fold [6][7][8] | >1000-fold [6][7][8] | Competitive, reversible |
| Linrodostat (BMS-986205) | IDO1 (Human) | ~1.1-1.7 [9][10][11][12] | High [13] | >1800-fold [9][10] | Irreversible, heme-displacing |
| Indoximod (D-1-Methyl-Trp) | IDO Pathway | Not a direct IDO1 enzyme inhibitor [14] | More active for IDO2 [2] | N/A | Tryptophan mimetic, reverses mTORC1 inhibition[14][15] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of IDO1 inhibitors.
Caption: IDO1-mediated T-cell suppression pathway and the inhibitory action of Epacadostat.
Caption: General experimental workflow for evaluating IDO1 inhibitors.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to confirm the reversal of T-cell suppression by IDO1 inhibitors.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay quantifies the enzymatic activity of IDO1 by measuring the production of its downstream metabolite, kynurenine.
-
Cell Seeding and IDO1 Induction:
-
Seed tumor cells (e.g., HeLa or SKOV-3) in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Induce IDO1 expression by treating the cells with an appropriate stimulus, typically human interferon-gamma (IFN-γ), for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the IDO1 inhibitor (e.g., Epacadostat).
-
Add the inhibitor to the cell cultures and incubate for a predetermined period (e.g., 24 hours).
-
-
Kynurenine Detection:
-
Collect the cell culture supernatant.
-
Kynurenine concentration is measured, often using a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB) which reacts with kynurenine to produce a colored product, or by High-Performance Liquid Chromatography (HPLC).
-
The absorbance is read at approximately 480 nm, and the kynurenine concentration is calculated from a standard curve.
-
The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the extent of T-cell division in the presence of an IDO1 inhibitor. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.
-
T-Cell Labeling:
-
Isolate primary T-cells or use a T-cell line (e.g., Jurkat).
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Co-culture the CFSE-labeled T-cells with IDO1-expressing cells (e.g., IFN-γ-treated tumor cells or dendritic cells).
-
Add the IDO1 inhibitor at various concentrations.
-
Stimulate T-cell proliferation using mitogens (e.g., phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA)) or in a mixed lymphocyte reaction (MLR).
-
-
Flow Cytometry Analysis:
-
After an incubation period of 3-5 days, harvest the cells.
-
Analyze the CFSE fluorescence of the T-cell population by flow cytometry.
-
Each peak of decreasing fluorescence intensity represents a successive generation of cell division. The reversal of proliferation arrest by the inhibitor is quantified by the increase in the percentage of divided cells.
-
Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that assesses the ability of an IDO1 inhibitor to restore T-cell responses to allogeneic stimulation.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different donors.
-
In a one-way MLR, treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation. The "responder" T-cells are from the second donor.
-
-
Co-culture and Treatment:
-
Co-culture the responder and stimulator cells.
-
Add the IDO1 inhibitor at a range of concentrations.
-
-
Measurement of Proliferation:
-
After 4-6 days of incubation, assess T-cell proliferation. This can be done by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) or by using a CFSE-based assay as described above.
-
Cytokine Release Assay
This assay measures the production of key cytokines, such as Interleukin-2 (IL-2) and IFN-γ, which are indicators of T-cell activation.
-
Assay Setup:
-
Set up a co-culture of IDO1-expressing cells and T-cells as described for the T-cell proliferation assay.
-
Treat the co-culture with the IDO1 inhibitor.
-
Stimulate the T-cells.
-
-
Cytokine Quantification:
-
After 24-72 hours, collect the culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
An increase in the production of these cytokines in the presence of the inhibitor indicates a reversal of T-cell suppression.
-
Conclusion
The inhibition of IDO1 presents a compelling strategy for overcoming a key mechanism of tumor-induced immune suppression. Epacadostat has demonstrated high potency and selectivity for IDO1, effectively reversing T-cell suppression in a variety of in vitro assays. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of novel IDO1 inhibitors, facilitating the development of new immunotherapies. As research in this area continues, a thorough understanding of the underlying biology and rigorous preclinical testing will be paramount to the successful clinical translation of the next generation of IDO1-targeted therapies.
References
- 1. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Enzymatic Signaling Effects of IDO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein with a dual functionality. Beyond its well-established enzymatic role in tryptophan catabolism, which leads to an immunosuppressive tumor microenvironment, IDO1 also possesses non-enzymatic signaling capabilities that can paradoxically promote tumor growth.[1][2][3] This guide provides a comparative overview of pharmacological tools used to dissect these non-enzymatic effects, with a focus on experimental validation strategies. Recent studies have revealed that certain catalytic inhibitors of IDO1 can stabilize a conformation of the protein that enhances its pro-tumorigenic signaling, a finding with significant implications for cancer immunotherapy.[2][3]
The Dual Nature of IDO1: Enzymatic Activity vs. Non-Enzymatic Signaling
IDO1's enzymatic function involves the conversion of tryptophan to kynurenine, which suppresses T-cell function and promotes immune tolerance.[4][5] However, IDO1 can also act as a signaling scaffold, independent of its catalytic activity. This non-enzymatic function is mediated through two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) located in a non-catalytic domain of the protein.[2][6][7] Upon phosphorylation, these ITIMs serve as docking sites for downstream signaling molecules, such as the phosphatase SHP-2, leading to the activation of pro-proliferative and pro-migratory pathways like Ras-Erk.[1][7]
Pharmacological Tools for Interrogating IDO1 Signaling
The validation of IDO1's non-enzymatic signaling requires specific pharmacological tools. While the compound "Ido1-IN-19" was specified, a comprehensive search of the scientific literature did not yield any information on this particular molecule. Therefore, this guide will focus on a comparison of well-characterized IDO1 modulators to illustrate the principles of validating non-enzymatic effects.
A new experimental compound, VS-15 , has been recently identified as an inhibitor of both the enzymatic and non-enzymatic functions of IDO1 by selectively binding to the heme-free (apo) form of the enzyme.[8] This provides a valuable tool to contrast with traditional catalytic inhibitors like epacadostat , which has been shown to enhance the non-enzymatic, pro-tumorigenic signaling of IDO1.[1][6]
Comparative Analysis of IDO1 Inhibitors
| Feature | Epacadostat (Catalytic Inhibitor) | VS-15 (Dual Function Inhibitor) | Ideal Hypothetical Inhibitor |
| Primary Target | Holo-IDO1 (Heme-bound, enzymatically active) | Apo-IDO1 (Heme-free, signaling-competent) | Both Holo- and Apo-IDO1 |
| Effect on Enzymatic Activity | Inhibits kynurenine production | Inhibits kynurenine production | Inhibits kynurenine production |
| Effect on Non-Enzymatic Signaling | Stabilizes a signaling-competent conformation, enhancing pro-tumorigenic pathways (e.g., Ras-Erk activation)[1][2] | Reduces IDO1-mediated signaling by interfering with its interaction with SHP phosphatases and PI3K[8] | Blocks all non-enzymatic signaling |
| Reported Cellular Effects | Increased tumor cell proliferation and migration in some contexts[1][9] | Counteracts TGF-β-mediated immunosuppression in dendritic cells[8] | Reverses both enzymatic and non-enzymatic immunosuppressive and pro-tumorigenic effects |
Experimental Protocols for Validating Non-Enzymatic IDO1 Signaling
To dissect the non-enzymatic functions of IDO1, a series of cellular and biochemical assays are required. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if an IDO1 inhibitor modulates the interaction between IDO1 and its signaling partners (e.g., SHP-2).
Methodology:
-
Culture cancer cell lines known to express IDO1 (e.g., SKOV-3, FTC-133).
-
Treat cells with the IDO1 inhibitor (e.g., epacadostat, VS-15) or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against IDO1 or SHP-2 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against IDO1 and SHP-2. An increased signal for the co-precipitated protein in the presence of the inhibitor would suggest an enhanced interaction.
Western Blot Analysis of Downstream Signaling Pathways
Objective: To assess the effect of an IDO1 inhibitor on the activation of downstream signaling pathways (e.g., Ras-Erk).
Methodology:
-
Seed cells and treat with the IDO1 inhibitor or vehicle control.
-
Prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated forms of signaling proteins (e.g., p-Src, p-Erk) and their total protein counterparts.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration (Wound Healing) Assay
Objective: To evaluate the impact of an IDO1 inhibitor on the migratory capacity of cancer cells.
Methodology:
-
Grow a confluent monolayer of cancer cells in a multi-well plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing the IDO1 inhibitor or vehicle control.
-
Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the rate of cell migration. A faster wound closure in the presence of the inhibitor would indicate a pro-migratory effect.
Colony Formation Assay
Objective: To assess the effect of an IDO1 inhibitor on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Methodology:
-
Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates.
-
Once solidified, overlay the base layer with a cell suspension (e.g., 5,000 cells/well) in 0.3% agar containing the IDO1 inhibitor or vehicle control.
-
Allow the top layer to solidify and incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Add fresh medium containing the inhibitor or vehicle to the top of the agar every 2-3 days.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies and analyze their size. An increase in colony number and/or size in the presence of the inhibitor would suggest a pro-tumorigenic effect.
Visualizing IDO1 Signaling and Experimental Workflows
To better understand the complex signaling pathways and experimental designs, the following diagrams have been generated using the DOT language.
Caption: IDO1 dual-function signaling pathway and points of intervention.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Workflow for Wound Healing Assay.
References
- 1. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. indoleamine 2,3-dioxygenase 1 - Creative Biogene [creative-biogene.com]
- 6. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
A Comparative Guide to IDO1 Inhibitor Binding Mechanisms: BMS-986205 vs. Ido1-IN-19
A comparative analysis of the binding mechanisms of BMS-986205 and Ido1-IN-19 to apo-indoleamine 2,3-dioxygenase 1 (IDO1) is currently hampered by the limited publicly available information on this compound's specific interaction with the enzyme. While BMS-986205 is well-documented as a potent, irreversible inhibitor that targets the heme-free (apo) form of IDO1, the binding modality of this compound has not been definitively characterized in publicly accessible literature.
This guide provides a comprehensive overview of the established binding mechanism of BMS-986205 to apo-IDO1, supported by experimental data. The available information on this compound is also presented. To offer a valuable comparative perspective, the distinct mechanism of a well-characterized holo-IDO1 inhibitor, Epacadostat, is also briefly discussed to highlight the different strategies for inhibiting IDO1.
BMS-986205: An Apo-IDO1 Directed Inhibitor
BMS-986205 (Linrodostat) is a highly selective and potent inhibitor of IDO1 that operates through a unique mechanism involving the displacement of the essential heme cofactor from the enzyme's active site.[1][2] This irreversible inhibition is achieved by binding to the apo-form of IDO1, preventing the re-association of heme and rendering the enzyme catalytically inactive.[2]
Quantitative Analysis of IDO1 Inhibition
| Compound | Target | Assay Type | IC50 | References |
| BMS-986205 | Human IDO1 | HeLa Cell-based | 1.7 nM | [3] |
| Human IDO1 | HEK293 Cell-based | 1.1 nM | [4] | |
| Tryptophan-2,3-dioxygenase (TDO) | Cell-based | >2000 nM | [3] | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Binding Mechanism of BMS-986205
The binding of BMS-986205 to apo-IDO1 has been elucidated through kinetic and structural studies. The process is initiated by the natural, transient dissociation of the heme group from the holo-enzyme. BMS-986205 then occupies the now-vacant heme-binding pocket.[5]
X-ray crystallography of a close analog of BMS-986205 in complex with IDO1 has revealed key interactions. The inhibitor occupies a space that sterically clashes with the heme molecule, effectively preventing its re-binding.[5][6] This interaction leads to a stable, inactive enzyme-inhibitor complex.
dot
Caption: BMS-986205 binds to the heme-free (apo) form of IDO1, preventing heme rebinding and inactivating the enzyme.
This compound: An IDO1 Inhibitor with an Undefined Binding Mechanism
This compound is described as an orally active IDO1 inhibitor. In vivo studies in mice have demonstrated its ability to reduce levels of kynurenine, a downstream product of IDO1 activity. However, detailed biochemical and structural studies clarifying its precise mechanism of action, specifically whether it targets the apo- or holo-form of IDO1, are not available in the public domain. Without this information, a direct comparison to the apo-binding mechanism of BMS-986205 cannot be made.
Comparative Perspective: Apo- vs. Holo-IDO1 Inhibition
To understand the significance of the apo-binding mechanism of BMS-986205, it is useful to contrast it with inhibitors that target the heme-bound (holo) form of IDO1. A prominent example is Epacadostat.
Epacadostat is a competitive inhibitor that binds to the holo-IDO1 enzyme. Its mechanism involves coordination with the heme iron, competing with the substrate, tryptophan. This mode of inhibition is reversible.
dot
Caption: Holo-IDO1 inhibitors bind to the active, heme-bound enzyme, typically competing with the substrate tryptophan.
The key distinction lies in the target form of the enzyme. Apo-inhibitors like BMS-986205 rely on the dynamic nature of the heme-enzyme interaction, while holo-inhibitors directly compete at the active site of the functional enzyme.
Experimental Protocols
IDO1 Cellular Activity Assay (General Protocol)
This assay is commonly used to determine the potency of IDO1 inhibitors in a cellular context.
-
Cell Culture and IDO1 Induction: Human cancer cell lines that express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are cultured in appropriate media.[2] To induce IDO1 expression, cells are treated with interferon-gamma (IFN-γ) for 24-48 hours.[2]
-
Inhibitor Treatment: Following IDO1 induction, the cells are treated with varying concentrations of the test inhibitor (e.g., BMS-986205) for a defined period.
-
Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of kynurenine is measured. This is typically done by a colorimetric assay following the addition of Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be quantified spectrophotometrically at approximately 480 nm.[7]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of IDO1 activity (kynurenine production), is calculated from the dose-response curve.
Recombinant IDO1 Biochemical Assay (General Protocol)
This in vitro assay assesses the direct inhibitory effect of a compound on purified IDO1 enzyme.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant human IDO1, L-tryptophan (the substrate), and necessary cofactors such as ascorbic acid and methylene blue.[5]
-
Inhibitor Incubation: The test inhibitor is added to the reaction mixture at various concentrations. For apo-binders like BMS-986205, a pre-incubation step at 37°C is often required to allow for heme dissociation from the holo-enzyme.[8]
-
Reaction Initiation and Termination: The enzymatic reaction is initiated and allowed to proceed for a specific time at 37°C. The reaction is then stopped, typically by the addition of a strong acid like trichloroacetic acid.
-
Product Detection: The amount of N-formylkynurenine or kynurenine produced is quantified, often by HPLC or a colorimetric method as described above.
-
Data Analysis: The IC50 or Ki value is determined from the inhibition data.
X-ray Crystallography for Structural Analysis of Inhibitor Binding
Determining the precise binding mode of an inhibitor requires co-crystallization of the inhibitor with the target protein, followed by X-ray diffraction analysis.
-
Protein Expression and Purification: Recombinant human IDO1 is expressed (typically in E. coli) and purified to high homogeneity. For studying apo-binding, the heme cofactor may be removed during purification or allowed to dissociate.
-
Co-crystallization: The purified IDO1 protein (in its apo form for BMS-986205) is mixed with a molar excess of the inhibitor and subjected to various crystallization screening conditions (e.g., vapor diffusion).
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map of the protein-inhibitor complex. A molecular model is built into this map and refined to yield a high-resolution 3D structure that reveals the atomic-level interactions between the inhibitor and the enzyme.[6]
Conclusion
BMS-986205 is a well-characterized IDO1 inhibitor with a distinct mechanism of action that involves targeting the apo-form of the enzyme, leading to irreversible inhibition. This contrasts with holo-IDO1 inhibitors that reversibly bind to the active, heme-containing enzyme. Unfortunately, a detailed comparison with this compound is not feasible at this time due to the absence of published data on its specific binding mechanism. Further research into the molecular interactions of this compound with IDO1 is necessary to enable a direct and comprehensive comparison.
References
- 1. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of IDO1 Inhibition with Anti-PD-1 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with programmed cell death protein 1 (PD-1) blockade has been a focal point of cancer immunotherapy research. The rationale for this combination lies in targeting two distinct but complementary immunosuppressive mechanisms within the tumor microenvironment.[1] While initial preclinical data and early-phase clinical trials showed promise, later-phase trials have yielded mixed results, underscoring the complexity of this therapeutic strategy.[2][3] This guide provides an objective comparison of the performance of various IDO1 inhibitors in combination with anti-PD-1 therapy, supported by available experimental data and detailed methodologies.
Mechanism of Synergy: A Dual Approach to Restoring Anti-Tumor Immunity
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[4] In the tumor microenvironment, IDO1 overexpression by tumor cells or immune cells leads to tryptophan depletion and kynurenine accumulation.[4][5] This metabolic alteration suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5]
PD-1 is a checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on tumor cells and other cells in the tumor microenvironment.[1] The engagement of PD-1 by PD-L1 delivers an inhibitory signal to T cells, leading to their exhaustion and dysfunction.[1]
The combination of an IDO1 inhibitor with an anti-PD-1 antibody aims to synergistically reinvigorate the anti-tumor immune response by:
-
Restoring Tryptophan Levels: IDO1 inhibitors block the conversion of tryptophan to kynurenine, thereby increasing the availability of this essential amino acid for T cell proliferation and function.[4]
-
Reducing Kynurenine-Mediated Immunosuppression: By inhibiting kynurenine production, these agents mitigate its direct immunosuppressive effects.[4]
-
Releasing the Brakes on T Cell Activity: Anti-PD-1 antibodies block the inhibitory PD-1/PD-L1 signaling pathway, preventing T cell exhaustion and restoring their cytotoxic capabilities.[1]
Preclinical studies have shown that the combination of IDO1 inhibition and PD-L1 blockade can lead to improved depth and duration of anti-tumor responses compared to anti-PD-L1 monotherapy.[1] This enhanced efficacy is associated with an improved CD8+ T cell to Treg ratio and increased maturation and antigen presentation capacity of dendritic cells (DCs) and other antigen-presenting cells (APCs).[1]
Comparative Preclinical and Clinical Data
While specific data for "Ido1-IN-19" is not publicly available, the following tables summarize key findings from preclinical and clinical studies of other representative IDO1 inhibitors in combination with anti-PD-1/PD-L1 therapy.
Table 1: Summary of Preclinical Studies on IDO1 Inhibitor and Anti-PD-1/PD-L1 Combination Therapy
| IDO1 Inhibitor | Animal Model | Cancer Type | Key Findings | Reference(s) |
| Epacadostat | Syngeneic mouse models | Melanoma, Colorectal Cancer | Significantly decreased tumor growth and increased local cytotoxic T-cell proliferation when combined with checkpoint inhibitors.[6] Enhanced the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting pro-inflammatory macrophage polarization.[7] | [6][7] |
| GDC-0919 (Navoximod) | Syngeneic mouse models | Multiple | Improved depth and duration of responses with the combination versus anti-PD-L1 alone.[1] Increased CD8:Treg ratio and enhanced DC/APC maturation.[1] | [1] |
| BGB-5777 | Orthotopic mouse models | Glioblastoma | Durable survival benefit with a three-agent combination of BGB-5777, anti-PD-1, and radiation therapy.[8][9] | [8][9] |
| NLG919 and Indoximod | B16F10 melanoma model | Melanoma | Synergistic antitumor effects when combined with anti-PD-1/PD-L1/PD-L2 antibodies.[10] | [10] |
Table 2: Summary of Clinical Trials on IDO1 Inhibitor and Anti-PD-1/PD-L1 Combination Therapy
| IDO1 Inhibitor | Anti-PD-1/PD-L1 Agent | Cancer Type(s) | Phase | Key Findings | Reference(s) |
| Epacadostat | Pembrolizumab | Advanced Melanoma | I/II (ECHO-202) | ORR of 56% and median PFS of 12.4 months.[6] | [6] |
| Epacadostat | Pembrolizumab | Unresectable or Metastatic Melanoma | III (ECHO-301/KEYNOTE-252) | Did not show a clinical benefit compared to pembrolizumab monotherapy.[3] | [3] |
| BMS-986205 | Nivolumab | Advanced Cervical and Bladder Cancer | I/IIa | Promising ORRs of 13.6% in cervical cancer and 32.0% in bladder cancer.[11] | [11] |
| Navoximod (GDC-0919) | Atezolizumab | Advanced Solid Tumors | I | Combination was well-tolerated.[12] | [12] |
| IO102/IO103 (IDO/PD-L1 vaccine) | Nivolumab | Metastatic Melanoma | I/II | ORR of 80%, with 43% complete responses.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are representative protocols for key experiments.
In Vivo Syngeneic Tumor Models
Objective: To evaluate the in vivo efficacy of an IDO1 inhibitor in combination with an anti-PD-1 antibody on tumor growth and survival.
Protocol:
-
Cell Line and Animal Model: Select a syngeneic mouse tumor cell line (e.g., CT26 for colorectal cancer, B16F10 for melanoma) that is known to establish tumors in immunocompetent mice (e.g., BALB/c or C57BL/6, respectively).
-
Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=10-15 mice/group):
-
Vehicle control
-
IDO1 inhibitor alone
-
Anti-PD-1 antibody alone
-
IDO1 inhibitor + Anti-PD-1 antibody
-
-
Dosing and Administration: Administer the IDO1 inhibitor (e.g., via oral gavage, daily) and the anti-PD-1 antibody (e.g., via intraperitoneal injection, twice a week) at predetermined doses.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Survival Analysis: Monitor mice for survival. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of morbidity.
-
Immunophenotyping: At the end of the study, or at specific time points, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, NK cells).
In Vitro T Cell Proliferation Assay
Objective: To assess the ability of an IDO1 inhibitor to reverse IDO1-mediated T cell suppression.
Protocol:
-
Co-culture System: Establish a co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with a cell line engineered to express IDO1 (e.g., HEK293-IDO1) or with IDO1-expressing dendritic cells.
-
Treatment Conditions: Treat the co-cultures with:
-
Vehicle control
-
IDO1 inhibitor at various concentrations
-
-
T Cell Stimulation: Stimulate T cells with anti-CD3/CD28 antibodies or a specific antigen.
-
Proliferation Measurement: After 3-5 days of culture, assess T cell proliferation using methods such as:
-
CFSE or CellTrace Violet dilution: Measure the dilution of a fluorescent dye by flow cytometry.
-
[3H]-thymidine incorporation: Measure the incorporation of a radioactive nucleotide during DNA synthesis.
-
-
Cytokine Analysis: Collect supernatants from the co-cultures to measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2) by ELISA or multiplex bead array.
Visualizing the Pathways and Workflows
Signaling Pathways of IDO1 and PD-1 in the Tumor Microenvironment
Caption: IDO1 and PD-1/PD-L1 signaling pathways in the tumor microenvironment.
Experimental Workflow for Assessing Synergy
Caption: Experimental workflow for assessing the synergy of IDO1 inhibitors and anti-PD-1 therapy.
Conclusion
The combination of IDO1 inhibitors and anti-PD-1 therapy holds a strong scientific rationale for overcoming tumor-induced immunosuppression. While the initial promise of this combination has been tempered by the results of late-stage clinical trials with some agents, ongoing research continues to explore the full potential of this strategy. The variability in clinical outcomes highlights the need for a deeper understanding of the complex interplay between the IDO1 and PD-1 pathways in different tumor types and patient populations.[2][14] The development of predictive biomarkers and the optimization of combination regimens will be critical for the future success of this therapeutic approach. For any specific investigational compound like "this compound," a thorough preclinical evaluation following the principles and protocols outlined in this guide is essential to determine its potential for synergistic anti-tumor activity with anti-PD-1 therapy.
References
- 1. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. d-nb.info [d-nb.info]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. investors.linkp.com [investors.linkp.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-class vaccine against IDO and PD-L1 enhances anti-PD-1 in phase I/II clinical trial [acir.org]
- 14. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ido1-IN-19: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Ido1-IN-19, a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
Work with this compound, particularly the powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like most research chemicals, involves a systematic approach focused on segregation and clear labeling. Improper disposal, such as pouring chemicals down the drain or mixing them with general waste, is not only unsafe but also a violation of regulations.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves, should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO for experiments) should be collected as liquid chemical waste. Do not mix aqueous and non-aqueous waste streams unless specifically permitted by your institution's waste management protocols.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
-
Containerization:
-
Use only approved, chemically compatible waste containers provided by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Ensure containers are in good condition, with no leaks or cracks.[3]
-
Do not overfill containers; a general rule is to fill to no more than 80-90% capacity to allow for expansion and prevent spills.[2]
-
Keep waste containers securely closed when not in use.[1][3]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste" or "Chemical Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area within the laboratory, away from general traffic.
-
Segregate incompatible waste streams to prevent accidental mixing and potentially hazardous reactions.
-
Utilize secondary containment (such as a larger, chemically resistant bin) to capture any potential leaks from the primary waste container.[3]
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.
-
Do not attempt to transport chemical waste off-site yourself.
-
Quantitative Data Summary
For inventory and waste management purposes, it is essential to maintain accurate records of the quantities of this compound used and disposed of.
| Parameter | Specification | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₂₄H₂₁FN₄O₂ | MedChemExpress |
| Molecular Weight | 428.45 g/mol | MedChemExpress |
| Typical Solvent | DMSO | MedChemExpress |
Experimental Protocol Waste Management
In a typical in vitro experiment using this compound to assess its inhibitory effect on IDO1 enzyme activity, various waste streams will be generated.
Example Experimental Workflow and Waste Generation:
-
Stock Solution Preparation: A stock solution of this compound is typically prepared in a solvent like DMSO. Any residual solid this compound and the container it came in should be disposed of as solid chemical waste. The contaminated pipette tip used for weighing and dissolving should also be discarded in the solid chemical waste.
-
Serial Dilutions: When preparing serial dilutions, the pipette tips used to handle the this compound solutions are considered contaminated and should be disposed of as solid chemical waste.
-
Enzyme Inhibition Assay: The contents of the assay plates (e.g., 96-well plates) containing the reaction mixture with this compound should be collected as liquid chemical waste. The used plates themselves are then disposed of as solid chemical waste.
-
Cell-Based Assays: If this compound is used in cell culture experiments, the cell culture media containing the compound should be aspirated and collected as liquid chemical waste. Any flasks, plates, or other plasticware that came into contact with this compound should be disposed of as solid biohazardous waste, following institutional guidelines for mixed chemical and biological waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Ido1-IN-19
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Disposal Protocols for the IDO1 Inhibitor, Ido1-IN-19.
This document provides critical safety and logistical information for the handling and disposal of this compound, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks to personnel. The following procedural guidance is based on best practices for handling potent, powdered small-molecule inhibitors and draws from safety data for analogous IDO1 inhibitors.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in its solid form and in solution.
| PPE Category | Solid Compound | Compound in Solution |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Nitrile or neoprene gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory | Use in a certified chemical fume hood is required. For large quantities or potential for aerosolization, a NIOSH-approved respirator may be necessary. | Use in a certified chemical fume hood is recommended. |
Engineering Controls and Work Practices
| Control Measure | Description |
| Ventilation | Always handle solid this compound in a certified chemical fume hood to avoid inhalation of dust. |
| Weighing | Weigh the compound in a fume hood or a ventilated balance enclosure. |
| Solution Prep | Prepare solutions in a fume hood. Avoid splashing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Plan
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | 1. Alert others in the immediate area. 2. Wear appropriate PPE (double gloves, lab coat, safety goggles). 3. Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit). 4. Carefully scoop the absorbed material into a sealable container. 5. Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. 6. Dispose of all contaminated materials as hazardous waste. |
| Major Spill | 1. Evacuate the immediate area and alert others. 2. If the substance is flammable, turn off all ignition sources. 3. Close the laboratory door and prevent entry. 4. Notify your institution's Environmental Health and Safety (EHS) department or emergency response team. 5. Provide responders with information about the spilled substance. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and associated hazards. |
| Liquid Waste | Collect in a labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste. |
This compound in the IDO1 Signaling Pathway
This compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a critical role in immune evasion in cancer by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine. This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs), leading to an immunosuppressive environment. By inhibiting IDO1, this compound aims to reverse this immunosuppression and enhance anti-tumor immunity.
Caption: IDO1 pathway inhibition by this compound to enhance anti-tumor immunity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
